Croverin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1R,4S,6R,8R,9S)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1 |
InChI Key |
FFWVQGRKTCTNRG-QANQIFJLSA-N |
Isomeric SMILES |
COC(=O)C1=CCC[C@@H]2[C@]13CCC(=C)[C@@]24C[C@@H](O[C@H]4OC3=O)C5=COC=C5 |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Caroverine's Mechanism of Action in Neuronal Excitability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine is a quinoxaline derivative that modulates neuronal excitability through a multi-target mechanism. Primarily recognized for its spasmolytic properties, its neuroactive effects are attributed to its role as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and a blocker of voltage-gated calcium channels.[1] Some evidence also suggests an interaction with sodium channels and antioxidant properties. This guide provides a comprehensive overview of the molecular mechanisms by which Caroverine influences neuronal excitability, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Core Mechanisms of Action
Caroverine's primary impact on neuronal excitability stems from its interaction with key ion channels and receptors that govern the generation and propagation of action potentials and synaptic transmission.
Glutamate Receptor Antagonism
Glutamate is the principal excitatory neurotransmitter in the central nervous system. Caroverine modulates glutamatergic signaling by acting as an antagonist at two major subtypes of ionotropic glutamate receptors: NMDA and AMPA receptors.[1]
-
NMDA Receptor Antagonism: Caroverine acts as a non-competitive antagonist at the NMDA receptor.[1] This mode of inhibition suggests that Caroverine likely binds within the ion channel pore, physically occluding the passage of ions. By blocking NMDA receptors, Caroverine reduces the influx of Ca²⁺ into the neuron, a critical event in synaptic plasticity and, in excess, a trigger for excitotoxic cell death.
-
AMPA Receptor Antagonism: Caroverine functions as a competitive antagonist of AMPA receptors.[1] This implies that Caroverine competes with glutamate for binding to the receptor's ligand-binding domain. Inhibition of AMPA receptors reduces the fast excitatory postsynaptic current, thereby dampening synaptic transmission and overall neuronal excitability.
Calcium Channel Blockade
Caroverine is also classified as a calcium channel blocker.[2] It is reported to inhibit voltage-gated calcium channels (VGCCs), which are crucial for neurotransmitter release and the propagation of dendritic action potentials. The specific subtypes of VGCCs targeted by Caroverine and the precise binding site are not definitively established in the available literature. However, its action further contributes to the reduction of intracellular calcium, complementing its effects at NMDA receptors.
Sodium Channel Blockade
Some reports suggest that Caroverine also possesses sodium channel blocking properties. Voltage-gated sodium channels are fundamental for the initiation and propagation of action potentials. By inhibiting these channels, Caroverine would directly reduce the ability of a neuron to fire, thus contributing to its overall inhibitory effect on neuronal excitability.
Quantitative Data
| Target | Antagonist | Parameter | Value | Reference Compound |
| NMDA Receptor | MK-801 | Kd | 4.59 nM (Cortex) | N/A |
| 25.99 nM (Cerebellum) | ||||
| AMPA Receptor | CNQX | IC50 | ~0.2 µM | N/A |
| L-type Ca²⁺ Channel | Nifedipine | IC50 | ~100 nM | N/A |
| T-type Ca²⁺ Channel | Mibefradil | IC50 | ~1 µM | N/A |
| Voltage-Gated Na⁺ Channel | Tetrodotoxin | IC50 | ~1-10 nM | N/A |
Note: This table presents example values for well-known antagonists and should not be interpreted as the actual values for Caroverine. These are provided to give researchers a general idea of the expected potency for compounds acting on these targets.
One study on the electromechanical effects of Caroverine on atrial muscle fibers reported a 50% effective dose (ED50) for inhibition of developed tension as 1 x 10⁻⁵ M.[2]
Signaling Pathways
Caroverine's interaction with its primary targets initiates a cascade of intracellular events that collectively reduce neuronal excitability.
Glutamate Receptor Signaling Pathway
The antagonism of NMDA and AMPA receptors by Caroverine directly impacts downstream signaling pathways crucial for synaptic plasticity and cell survival.
Calcium Channel Signaling Pathway
By blocking voltage-gated calcium channels, Caroverine further reduces intracellular calcium levels, impacting neurotransmitter release and downstream calcium-dependent signaling.
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize the mechanism of action of compounds like Caroverine.
Whole-Cell Patch-Clamp Electrophysiology for Glutamate Receptor Antagonism
This protocol is designed to measure the effect of Caroverine on NMDA and AMPA receptor-mediated currents in cultured neurons.
4.1.1. Materials
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
Agonists: NMDA, AMPA, Glycine
-
Antagonists: Caroverine, AP5 (selective NMDA antagonist), CNQX (selective AMPA antagonist)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
4.1.2. Procedure
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA currents, perfuse with Mg²⁺-free external solution containing AMPA receptor antagonist (CNQX) and glycine. Apply NMDA to evoke a current.
-
To isolate AMPA currents, perfuse with external solution containing NMDA receptor antagonist (AP5). Apply AMPA to evoke a current.
-
After establishing a stable baseline, co-apply Caroverine with the respective agonist at varying concentrations to determine its inhibitory effect and calculate the IC₅₀.
4.1.3. Workflow Diagram
Calcium Imaging for Neuronal Excitability
This protocol measures changes in intracellular calcium concentration in response to neuronal activation and its modulation by Caroverine.
4.2.1. Materials
-
Primary neuronal culture
-
Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)
-
External solution (as in 4.1.1)
-
Depolarizing agent (e.g., high KCl solution)
-
Caroverine
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
4.2.2. Procedure
-
Load cultured neurons with the chosen calcium indicator according to the manufacturer's protocol.
-
Place the coverslip in the recording chamber and perfuse with external solution.
-
Acquire a baseline fluorescence signal.
-
Stimulate the neurons with a depolarizing agent (e.g., puff application of high KCl) to induce calcium influx and record the change in fluorescence.
-
After the signal returns to baseline, perfuse the chamber with Caroverine for a defined incubation period.
-
Repeat the stimulation in the presence of Caroverine and record the fluorescence change.
-
Compare the amplitude and kinetics of the calcium transients before and after Caroverine application to quantify its inhibitory effect.
4.2.3. Workflow Diagram
Conclusion
Caroverine exerts its influence on neuronal excitability through a multifaceted mechanism of action, primarily involving the antagonism of both NMDA and AMPA glutamate receptors and the blockade of voltage-gated calcium channels. This combination of effects leads to a significant reduction in excitatory synaptic transmission and a decrease in intracellular calcium influx, thereby dampening neuronal firing and providing a basis for its neuroprotective potential. While specific quantitative data for Caroverine's interaction with these targets in neuronal systems requires further investigation, the experimental frameworks provided in this guide offer a robust approach for the detailed characterization of its pharmacological profile. A thorough understanding of Caroverine's molecular interactions is essential for the continued exploration of its therapeutic applications in neurological disorders characterized by excessive neuronal excitability.
References
- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Caroverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine, a quinoxaline derivative known for its spasmolytic and neuroprotective effects, has demonstrated significant antioxidant properties in various in vitro studies. This technical guide provides a comprehensive overview of the existing research on caroverine's antioxidant potential, focusing on its free radical scavenging and lipid peroxidation inhibition capabilities. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant antioxidant assays, and presents visual representations of its mechanisms of action and experimental workflows. The primary antioxidant activity of caroverine is attributed to its exceptional efficacy as a hydroxyl radical scavenger and its ability to suppress lipid peroxidation and remove peroxynitrite.
Introduction
Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug with applications as a spasmolytic and in the treatment of certain inner ear diseases.[1][2] The therapeutic benefits of caroverine in conditions associated with oxidative stress have prompted investigations into its direct antioxidant properties.[1][3] This guide delves into the in vitro evidence of caroverine's antioxidant activity, providing a technical resource for researchers and professionals in drug development.
Quantitative Analysis of Antioxidant Activity
The antioxidant profile of caroverine has been characterized primarily through its interaction with specific reactive oxygen species (ROS) and its effect on lipid peroxidation. The available quantitative data from in vitro studies are summarized below.
| Antioxidant Assay | Test System | Key Findings | Reference |
| Hydroxyl Radical (.OH) Scavenging | Fenton System | Extremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [1] |
| Superoxide Radical (O₂⁻) Scavenging | Xanthine/Xanthine Oxidase System | Low rate constant of reaction: k = 3 x 10² M⁻¹s⁻¹ (considered of marginal physiological significance) | [1] |
| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation confirmed. Specific quantitative inhibition data (e.g., IC₅₀) is not available. | [1][2] |
| Peroxynitrite (ONOO⁻) Scavenging | Not specified in abstracts | Efficient in removing peroxynitrite. Specific quantitative data (e.g., IC₅₀) is not available. | [2] |
| DPPH Radical Scavenging | Mentioned in literature reviews of antioxidants. | No specific quantitative data (e.g., IC₅₀) for caroverine is available in the reviewed literature. | |
| ABTS Radical Scavenging | Not mentioned in the reviewed literature. | No data available. |
Experimental Protocols
Detailed experimental protocols for the assays used to evaluate caroverine's antioxidant properties are not fully available in the reviewed literature. However, this section provides generalized, standard protocols for the key in vitro antioxidant assays mentioned in the context of caroverine research.
Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.
-
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. A detection molecule, such as deoxyribose, is used, which is degraded by the hydroxyl radicals into products that form a colored complex with thiobarbituric acid (TBA). The antioxidant competes with the detection molecule for the hydroxyl radicals, thus reducing the color formation.
-
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
2-Deoxy-D-ribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Caroverine solution of varying concentrations
-
-
Procedure:
-
Prepare the reaction mixture containing phosphate buffer, FeSO₄, EDTA, H₂O₂, and 2-deoxy-D-ribose.
-
Add different concentrations of the caroverine solution to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop the color.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of hydroxyl radical scavenging activity.
-
Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)
This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase system.
-
Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting the color formation.
-
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Xanthine
-
Xanthine oxidase
-
Nitroblue tetrazolium (NBT)
-
Caroverine solution of varying concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.
-
Add different concentrations of the caroverine solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging activity.
-
Lipid Peroxidation Inhibition Assay (Liposomal-Based)
This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a liposomal membrane model.
-
Principle: Liposomes, artificial vesicles made of a lipid bilayer, are subjected to oxidation induced by a free radical generator (e.g., AAPH, Fe²⁺/ascorbate). Lipid peroxidation leads to the formation of products like malondialdehyde (MDA), which can be quantified using the TBA test (TBARS assay). An antioxidant will inhibit this process, leading to lower levels of MDA.
-
Materials:
-
Phospholipids (e.g., phosphatidylcholine) to prepare liposomes
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH, or a Fenton reaction system)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Caroverine solution of varying concentrations
-
-
Procedure:
-
Prepare liposomes from phospholipids.
-
Incubate the liposome suspension with different concentrations of caroverine.
-
Induce lipid peroxidation by adding the free radical initiator.
-
Incubate the mixture at 37°C for a specified duration.
-
Terminate the peroxidation reaction and precipitate proteins with TCA.
-
Add TBA to the supernatant and heat to form the MDA-TBA adduct.
-
Measure the absorbance of the pink-colored adduct at approximately 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation.
-
Signaling Pathways and Mechanistic Insights
Currently, there is no available scientific literature detailing the specific interaction of caroverine with antioxidant-related signaling pathways, such as the Keap1-Nrf2 pathway. The primary established mechanism of caroverine's antioxidant action is through direct scavenging of highly reactive free radicals, particularly the hydroxyl radical.
Visualizations
Proposed Antioxidant Mechanism of Caroverine
References
Early Research on Caroverine's Spasmolytic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine, a quinoxaline derivative, was initially developed and investigated for its spasmolytic properties on smooth muscle. This technical guide delves into the early research that characterized its core mechanism of action as a smooth muscle relaxant. The foundational studies established Caroverine as a potent spasmolytic, primarily functioning through the blockade of calcium channels, a mechanism it shares with papaverine, a benchmark spasmolytic alkaloid. This document provides a detailed overview of the experimental protocols, quantitative data, and proposed signaling pathways from this early period of investigation. Caroverine is also recognized for its antagonistic effects on NMDA and AMPA glutamate receptors, a facet of its pharmacology that has led to its investigation in other therapeutic areas such as tinnitus.
Core Mechanism of Spasmolysis
Early research identified Caroverine as a direct-acting smooth muscle relaxant.[1] Its primary mechanism of action is the inhibition of calcium influx into smooth muscle cells, which is a critical step in the initiation and maintenance of muscle contraction. This effect is particularly pronounced in depolarized smooth muscle, where voltage-dependent calcium channels are the primary route of calcium entry. The spasmolytic activity of Caroverine is considered to be similar to that of papaverine, involving direct action on the muscle cells rather than interference with autonomic innervation.[1]
Signaling Pathway of Caroverine-Induced Smooth Muscle Relaxation
The primary signaling pathway for Caroverine's spasmolytic effect, as elucidated by early research, centers on its ability to block voltage-gated calcium channels. This action prevents the influx of extracellular calcium, a key trigger for the contractile machinery of the smooth muscle cell.
Early In Vitro Research on Vascular Smooth Muscle
Seminal studies on Caroverine's spasmolytic effects were conducted on isolated vascular smooth muscle preparations. These experiments were crucial in quantifying its potency as a calcium channel blocker.
Experimental Protocol: Isolated Rat Aorta Preparation
A foundational experimental model used to characterize Caroverine's vasorelaxant properties was the isolated rat aorta preparation.
Methodology:
-
Tissue Preparation: Thoracic aortas were excised from male rats and cut into helical strips. These strips were then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Tension Recording: The aortic strips were connected to isometric force transducers to record changes in muscle tension.
-
Induction of Contraction: A sustained contraction of the aortic strips was induced by depolarization with a high concentration of potassium chloride (KCl), typically 4 x 10⁻² M. This method primarily opens voltage-dependent calcium channels, allowing for the specific study of calcium channel blockers. In other experiments, contractions were induced by the alpha-adrenoceptor agonist noradrenaline (10⁻⁶ M).
-
Application of Caroverine: After achieving a stable contraction, Caroverine was added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Calcium Influx Measurement: The effect of Caroverine on calcium influx was assessed using radioactive calcium (⁴⁵Ca). Aortic strips were incubated in a high-potassium solution containing ⁴⁵Ca with and without Caroverine. The amount of ⁴⁵Ca taken up by the tissue was then measured to quantify calcium influx.
Quantitative Data from Vascular Smooth Muscle Studies
The following table summarizes the key quantitative findings from early in vitro studies on Caroverine's effects on vascular smooth muscle.
| Parameter | Agonist/Condition | Preparation | Value | Reference |
| IC₅₀ | High K⁺ (4 x 10⁻² M) | Rat Aorta | 2.4 x 10⁻⁷ M | [2] |
| pA₂ | External Ca²⁺ | Rat Aorta | ~7.0 | [2] |
Note: The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor. In this context, it reflects Caroverine's competitive antagonism of calcium-induced contractions.
Experimental Workflow: In Vitro Assessment of Vasorelaxant Activity
The following diagram illustrates the typical workflow for assessing the vasorelaxant effects of Caroverine in an isolated tissue preparation.
References
Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Caroverine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine, a quinoxaline derivative, presents a compelling profile as a neuroprotective agent owing to its multifaceted mechanism of action. This technical guide provides an in-depth exploration of the neuroprotective potential of Caroverine, summarizing key preclinical and clinical findings. It details the compound's ability to counteract excitotoxicity through dual antagonism of NMDA and AMPA receptors, its role as a calcium channel blocker, and its capacity to mitigate oxidative stress. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, outlines detailed experimental protocols for foundational research, and provides visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.
Introduction: The Promise of Caroverine in Neuroprotection
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a paramount challenge in modern medicine. Caroverine, a compound initially developed as a spasmolytic agent, has emerged as a promising candidate for neuroprotection. Its therapeutic potential stems from a unique combination of pharmacological activities that target critical pathways in neuronal cell death and dysfunction. Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist, thereby directly counteracting glutamate-mediated excitotoxicity.[1][2] Furthermore, it functions as a calcium channel blocker and exhibits significant antioxidant properties, addressing other key mechanisms of neuronal damage.[3][4] This guide delves into the scientific evidence supporting the neuroprotective potential of Caroverine, providing a technical overview for further research and development.
Mechanisms of Neuroprotection
Caroverine's neuroprotective effects are attributed to its engagement with multiple, interconnected molecular pathways implicated in neuronal injury.
Attenuation of Glutamate Excitotoxicity
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in conditions like stroke and traumatic brain injury. Caroverine mitigates excitotoxicity through a dual blockade of the two major ionotropic glutamate receptors:
-
NMDA Receptor Antagonism: Caroverine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Over-activation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.
-
AMPA Receptor Antagonism: Caroverine also competitively inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] AMPA receptors mediate fast excitatory neurotransmission, and their overstimulation contributes to the initial depolarization that relieves the magnesium block on NMDA receptors, thus amplifying the excitotoxic cascade.
Calcium Channel Blockade
In addition to its effects on glutamate receptors, Caroverine functions as a calcium channel blocker.[3] Dysregulation of intracellular calcium homeostasis is a central event in neuronal cell death. By blocking voltage-gated calcium channels, Caroverine helps to prevent the massive influx of calcium that initiates apoptotic and necrotic pathways.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neurodegeneration. Caroverine has been shown to possess potent antioxidant properties.[4] It is a highly effective scavenger of hydroxyl radicals (•OH), one of the most damaging ROS.[4] This direct antioxidant action helps to protect neurons from oxidative damage to lipids, proteins, and DNA.
Signaling Pathways
The neuroprotective actions of Caroverine can be visualized through its modulation of key signaling pathways.
Experimental Evidence and Quantitative Data
The neuroprotective effects of Caroverine have been investigated in a range of preclinical and clinical studies. This section summarizes the key findings and presents quantitative data in a structured format.
Preclinical Studies
-
In Vitro Models: Studies utilizing primary neuronal cultures subjected to glutamate-induced excitotoxicity or oxygen-glucose deprivation (OGD) could demonstrate Caroverine's ability to preserve cell viability and reduce markers of apoptosis.
-
Animal Models: In animal models of cochlear excitotoxicity, microiontophoretic application of Caroverine has been shown to reversibly antagonize the effects of glutamate on cochlear afferents.[5]
Clinical Studies
Clinical research on Caroverine has primarily focused on its application in inner ear disorders, particularly tinnitus, which is thought to have a component of glutamatergic excitotoxicity.
Table 1: Summary of Clinical Trial Data for Caroverine in Tinnitus
| Study | Design | N | Dosage | Primary Outcome | Key Findings |
| Denk et al. (1997)[2] | Placebo-controlled, single-blind | 60 | Single intravenous infusion | Reduction in subjective tinnitus rating and psychoacoustic measurement | 63.3% of patients in the Caroverine group responded to therapy immediately after infusion, compared to 0% in the placebo group.[2] |
| Kumari & Kumar (2016)[6] | Placebo-controlled | 50 | 20 mg twice daily, orally for 90 days | Reduction in Tinnitus Handicap Inventory (THI) score and subjective relief | 64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing complete relief, compared to a 20% improvement in the placebo group.[6] |
| Quasi-experimental study (2024)[3] | Quasi-experimental, comparative | 60 | 40 mg twice daily, orally for 90 days | Tinnitus case history questionnaire, THI score, Visual Analog Scale (VAS) | Significant improvement in tinnitus scores at 90 days. Overall reduction in tinnitus in the Caroverine group was 53.3%.[3] |
| Saletu et al. (1995)[7] | Double-blind, placebo-controlled, crossover | 15 | 40 mg and 80 mg (IV and oral) | EEG mapping and psychometric tests | Caroverine exerted a significant action on human brain function compared to placebo, showing both sedative and vigilance-promoting effects depending on conditions.[7] |
Table 2: Quantitative Data on Caroverine's Antioxidant Activity
| Parameter | Method | Result | Reference |
| Reaction rate constant with hydroxyl radicals | Fenton system | 1.9 x 1010 M-1s-1 | Udilova et al. (2003)[4] |
| Reaction rate constant with superoxide radicals | Xanthine/xanthine oxidase | 3 x 102 M-1s-1 | Udilova et al. (2003)[4] |
| Lipid peroxidation | Suppression in liposomal membranes | Demonstrated suppression | Udilova et al. (2003)[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Caroverine's neuroprotective potential.
In Vitro Glutamate Excitotoxicity Assay
This protocol describes a method to assess the neuroprotective effect of Caroverine against glutamate-induced cell death in primary neuronal cultures.
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro.
-
Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of Caroverine (e.g., 1, 10, 100 µM) or vehicle control for 1 hour.
-
Excitotoxic Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 15 minutes.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of Caroverine or vehicle.
-
Assessment of Cell Viability (24 hours post-insult):
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC50 for Caroverine's neuroprotective effect.
DPPH Radical Scavenging Assay
This protocol outlines a method to determine the direct antioxidant activity of Caroverine.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of Caroverine in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each Caroverine dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of Caroverine to determine the IC50 value.
Experimental and Drug Discovery Workflow
The investigation of a neuroprotective agent like Caroverine typically follows a structured workflow from initial screening to potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
An In-Depth Technical Guide on the Discovery and Synthesis of Caroverine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of Caroverine, a quinoxaline derivative with a multifaceted pharmacological profile. Initially developed as a smooth muscle relaxant, Caroverine has demonstrated a unique combination of activities, including calcium channel blockade, antagonism of ionotropic glutamate receptors (NMDA and AMPA), and antioxidant properties. This document details the discovery and developmental history of Caroverine, provides a detailed protocol for its chemical synthesis, and presents its key pharmacological activities supported by quantitative data. Furthermore, it outlines experimental methodologies for its characterization and illustrates its mechanism of action and synthesis through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in neuroprotective and otoneuroprotective agents.
Introduction: Discovery and Development
Caroverine (1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-2(1H)-quinoxalinone) was originally developed as a spasmolytic agent for the relaxation of smooth muscles. Its development was pioneered by the Swiss pharmaceutical company Phafag AG, and it has been marketed under trade names such as Spasmium®[1].
Early research focused on its utility in treating conditions associated with smooth muscle spasms. However, subsequent investigations revealed a broader and more complex pharmacological profile. It was discovered that Caroverine also acts as a calcium channel blocker, an antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and possesses antioxidant properties[2][3][4]. This combination of mechanisms has led to the exploration of Caroverine for a wider range of therapeutic applications, most notably in the treatment of tinnitus, where excitotoxicity and oxidative stress are implicated in its pathophysiology[5][6][7].
Chemical Synthesis of Caroverine
The synthesis of Caroverine involves a two-step process: the formation of the quinoxalinone core followed by N-alkylation. The following protocol outlines a viable synthetic route.
Experimental Protocol: Synthesis of Caroverine
Step 1: Synthesis of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl 4-methoxyphenylpyruvate (1 equivalent) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from ethanol to yield 3-(4-methoxybenzyl)quinoxalin-2(1H)-one.
Step 2: Synthesis of Caroverine (1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-2(1H)-quinoxalinone)
-
Reaction Setup: To a solution of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Caroverine base.
Diagram of Caroverine Synthesis
Caption: Synthetic pathway of Caroverine.
Pharmacological Profile and Mechanism of Action
Caroverine exhibits a multi-target mechanism of action, which contributes to its diverse therapeutic effects.
Calcium Channel Blockade
Caroverine functions as a calcium channel blocker, reducing the influx of calcium ions into cells. This action leads to the relaxation of smooth muscles and a decrease in neuronal excitability[2][4].
NMDA and AMPA Receptor Antagonism
Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors[3][8]. By blocking these glutamate receptors, Caroverine can modulate excitatory neurotransmission, which is implicated in conditions like tinnitus and neurodegenerative diseases[5][6].
Antioxidant Activity
Caroverine has been shown to possess significant antioxidant properties. It is a potent scavenger of hydroxyl radicals, which are highly reactive oxygen species that can cause cellular damage[3]. This antioxidant activity may contribute to its neuroprotective effects.
Diagram of Caroverine's Mechanism of Action
Caption: Multi-target mechanism of Caroverine.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of Caroverine.
| Parameter | Target/Assay | Value | Species/System | Reference |
| ED₅₀ | Inhibition of Atrial Developed Tension | 1 x 10⁻⁵ M | Guinea Pig Atrial Muscle | |
| Rate Constant (k) | Superoxide Radical (O₂⁻) Scavenging | 3 x 10² M⁻¹s⁻¹ | Chemical Reaction Model | [3] |
| Rate Constant (k) | Hydroxyl Radical (•OH) Scavenging | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Fenton System | [3] |
Note: Specific IC₅₀ values for NMDA and AMPA receptor antagonism are not consistently reported in the public literature and would likely require access to proprietary industry data or further dedicated research.
Key Experimental Protocols for Characterization
This section provides detailed methodologies for key experiments used to characterize the pharmacological activities of Caroverine.
Whole-Cell Patch Clamp Electrophysiology for Calcium Channel Blockade
Objective: To determine the inhibitory effect of Caroverine on voltage-gated calcium channels.
Protocol:
-
Cell Preparation: Use isolated cardiomyocytes or a suitable cell line (e.g., HEK293) expressing the desired calcium channel subtype.
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocol: Hold the cell at a potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of Caroverine.
-
Data Analysis: Measure the peak inward current at each Caroverine concentration. Construct a dose-response curve and calculate the IC₅₀ value.
Competitive Radioligand Binding Assay for NMDA Receptor Antagonism
Objective: To determine the binding affinity of Caroverine for the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific NMDA receptor antagonist radioligand, such as [³H]CGP 39653.
-
Assay Procedure:
-
Incubate the membrane preparation with the radioligand at a fixed concentration (e.g., 5 nM) and varying concentrations of Caroverine in the assay buffer.
-
Include a control for non-specific binding by adding a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS 19755).
-
-
Incubation and Termination: Incubate at room temperature for 2 hours. Terminate the binding by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each Caroverine concentration. Determine the IC₅₀ value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To quantify the free radical scavenging capacity of Caroverine.
Protocol:
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).
-
Caroverine solutions of varying concentrations in methanol.
-
A known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the Caroverine solutions or the positive control to the respective wells.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of Caroverine using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of Caroverine required to scavenge 50% of the DPPH radicals.
Diagram of a Typical Experimental Workflow (Patch Clamp)
Caption: Workflow for Patch Clamp Electrophysiology.
Conclusion
Caroverine is a pharmacologically unique compound with a diverse mechanism of action that includes calcium channel blockade, glutamate receptor antagonism, and antioxidant activity. Its journey from a spasmolytic agent to a potential treatment for complex neurological and otological disorders highlights the importance of continued pharmacological investigation. The synthetic route to Caroverine is well-established, and various in vitro assays can be employed to characterize its multifaceted activities. While further research is needed to fully elucidate its clinical potential and to obtain more precise quantitative data on its receptor interactions, Caroverine remains a compound of significant interest for drug development professionals. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of Caroverine and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Caroverine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroverine, a quinoxaline derivative, has demonstrated a range of pharmacological effects within the central nervous system (CNS). Initially developed as a spasmolytic agent, its neuroprotective and therapeutic potential in conditions such as tinnitus has prompted deeper investigation into its molecular mechanisms of action. This technical guide provides a comprehensive overview of the currently identified molecular targets of caroverine in the CNS. The primary focus is on its interactions with glutamate receptors and voltage-gated calcium channels. While quantitative binding affinities and detailed kinetic data for caroverine are not extensively available in publicly accessible literature, this document synthesizes the existing qualitative knowledge and outlines detailed experimental protocols for its further characterization.
Introduction
Caroverine is recognized for its multifaceted pharmacological profile, acting as a modulator of key signaling pathways in the central nervous system. Its therapeutic effects are primarily attributed to its interactions with excitatory amino acid receptors and voltage-gated calcium channels.[1][2][3] Understanding the specifics of these interactions is crucial for the targeted development of novel therapeutics. This guide summarizes the known molecular targets of caroverine and provides detailed experimental methodologies for researchers to further elucidate its mechanism of action.
Primary Molecular Targets of Caroverine in the CNS
Caroverine's activity in the CNS is predominantly mediated through its interaction with the following targets:
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: Caroverine acts as a competitive antagonist at AMPA receptors.[4][5] This means it directly competes with the endogenous ligand, glutamate, for the binding site on the receptor, thereby inhibiting its activation.
-
N-methyl-D-aspartate (NMDA) Receptors: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[4][5] This mode of action suggests that caroverine binds to a site on the receptor that is distinct from the glutamate-binding site, altering the receptor's conformation and preventing its activation.
-
Voltage-Gated Calcium Channels (VGCCs): Caroverine is also classified as a calcium channel blocker, although the specific subtypes of VGCCs it targets in the CNS and its precise binding affinities are not well-documented in the available literature.[6][7][8] This action contributes to the reduction of intracellular calcium influx, a key event in neuronal signaling and excitotoxicity.
Quantitative Data on Caroverine's Molecular Interactions
A thorough review of the scientific literature did not yield specific quantitative binding data, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC50), for caroverine's interaction with its primary molecular targets in the central nervous system. The following table summarizes the qualitative effects of caroverine on its known targets.
| Molecular Target | Effect of Caroverine | Mode of Action | Reference |
| AMPA Receptor | Antagonist | Competitive | [4][5] |
| NMDA Receptor | Antagonist | Non-competitive (at higher concentrations) | [4][5] |
| Voltage-Gated Calcium Channels | Blocker | Not specified | [6][7][8] |
| Sigma-1 Receptor | Interaction not definitively established | - | - |
Signaling Pathways Modulated by Caroverine
By targeting glutamate receptors and calcium channels, caroverine influences critical downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and cell survival.
Glutamatergic Neurotransmission Pathway
Caroverine's antagonism of AMPA and NMDA receptors directly inhibits the influx of cations (Na+ and Ca2+) that normally occurs upon glutamate binding. This dampens excitatory postsynaptic potentials and reduces neuronal depolarization.
Calcium-Dependent Signaling Pathways
The blockade of NMDA receptors and voltage-gated calcium channels by caroverine leads to a reduction in intracellular calcium concentration ([Ca2+]i). This has significant implications for downstream signaling pathways that are calcium-dependent, such as the activation of protein kinases and transcription factors involved in gene expression. For instance, reduced [Ca2+]i can lead to decreased activation of calcium/calmodulin-dependent protein kinase (CaMK) and subsequently lower phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for neuronal survival and plasticity. Similarly, the Ras-MAPK/ERK pathway, which can be activated by calcium influx, may also be modulated.
Experimental Protocols for Characterizing Caroverine's Molecular Interactions
The following sections provide detailed methodologies for key experiments to quantitatively assess the interaction of caroverine with its molecular targets. These protocols are based on established techniques in pharmacology and neuroscience.
Radioligand Binding Assay for NMDA and AMPA Receptors
This protocol allows for the determination of the binding affinity (Ki) of caroverine for NMDA and AMPA receptors.
4.1.1. Objective: To quantify the binding affinity of caroverine for NMDA and AMPA receptors in brain tissue homogenates.
4.1.2. Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
For NMDA receptors: [3H]MK-801 (non-competitive antagonist) or [3H]CGP 39653 (competitive antagonist)
-
For AMPA receptors: [3H]AMPA
-
-
Unlabeled ligands:
-
For non-specific binding determination: High concentration of a known NMDA or AMPA receptor ligand (e.g., MK-801 or AMPA, respectively)
-
-
Caroverine solutions of varying concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
4.1.3. Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of caroverine.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the caroverine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of caroverine's effects on NMDA and AMPA receptor-mediated currents in individual neurons.
4.2.1. Objective: To determine the effect of caroverine on the amplitude and kinetics of NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
4.2.2. Materials:
-
Brain slices (e.g., hippocampal or cortical) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette (e.g., containing K-gluconate)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Caroverine solutions of varying concentrations
-
Pharmacological agents to isolate specific currents (e.g., picrotoxin to block GABAA receptors, and AP5 or CNQX to block NMDA or AMPA receptors, respectively)
4.2.3. Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.
-
Cell Identification: Transfer a slice to the recording chamber on the microscope stage and identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Patching: Using a micromanipulator, approach the neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording:
-
AMPA Receptor Currents: Clamp the neuron at a negative holding potential (e.g., -70 mV) to minimize NMDA receptor activation. Evoke EPSCs by stimulating afferent fibers. Record baseline currents and then perfuse the slice with varying concentrations of caroverine, recording the changes in EPSC amplitude and kinetics.
-
NMDA Receptor Currents: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. Isolate NMDA receptor-mediated currents by blocking AMPA receptors with an antagonist like CNQX. Record baseline currents and then apply caroverine to observe its effects.
-
-
Data Analysis: Measure the peak amplitude and decay time constant of the recorded EPSCs. Compare these parameters before and after the application of caroverine to determine its inhibitory effect and to construct dose-response curves.
Fura-2 Calcium Imaging
This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to neuronal activation and to assess the inhibitory effect of caroverine on calcium influx.[5][9][10]
4.3.1. Objective: To measure the effect of caroverine on glutamate-induced calcium influx in cultured neurons.
4.3.2. Materials:
-
Primary neuronal cultures or a suitable neuronal cell line
-
Fura-2 AM (cell-permeant calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Glutamate or NMDA solution
-
Caroverine solutions of varying concentrations
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)
-
Digital camera and image analysis software
4.3.3. Procedure:
-
Cell Loading: Incubate the cultured neurons with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Imaging: Place the cells on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Stimulation and Recording: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx. Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
Caroverine Application: After a washout period, pre-incubate the cells with a specific concentration of caroverine and then repeat the glutamate or NMDA stimulation.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration. Compare the magnitude and kinetics of the calcium transients in the absence and presence of caroverine to quantify its inhibitory effect.
Conclusion
Caroverine presents a complex pharmacological profile with significant interactions within the central nervous system's glutamatergic and calcium signaling pathways. Its dual antagonism of AMPA and NMDA receptors, coupled with its calcium channel blocking properties, underscores its potential as a neuroprotective agent. While the existing literature provides a solid qualitative foundation for understanding its molecular targets, there is a clear need for further research to establish quantitative binding affinities, receptor subunit selectivity, and detailed downstream signaling effects. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these aspects and to fully elucidate the therapeutic potential of caroverine.
References
- 1. Carnosine activates the CREB pathway in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Application Notes and Protocols for Caroverine Administration in Animal Models of Tinnitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinnitus, the perception of sound in the absence of an external acoustic stimulus, presents a significant challenge in clinical treatment and drug development. Animal models are indispensable for investigating the underlying pathophysiology and for the preclinical evaluation of potential therapeutics. Caroverine, a quinoxaline-derivative, has emerged as a promising agent for tinnitus therapy. Its mechanism of action involves the antagonism of glutamate receptors (both NMDA and AMPA) and the blockade of calcium channels, which are implicated in the excitotoxicity hypothesis of cochlear-synaptic tinnitus.[1][2][3][4]
These application notes provide detailed protocols for the administration of Caroverine in animal models of tinnitus, focusing on a proposed methodology for salicylate-induced tinnitus in rats and established methods for local administration in guinea pigs. The document includes summaries of pharmacokinetic and efficacy data, as well as standardized protocols for tinnitus induction and assessment.
Mechanism of Action: Glutamate Excitotoxicity
Cochlear-synaptic tinnitus is hypothesized to arise from the excessive release of the neurotransmitter glutamate at the synapse between inner hair cells and afferent auditory neurons.[1][4] This overstimulation leads to excitotoxicity, causing abnormal spontaneous firing of the auditory nerve, which is interpreted by the central nervous system as sound. Caroverine acts by blocking the post-synaptic glutamate receptors (NMDA and AMPA), thereby reducing this pathological neuronal activity.[4][5][6]
Data Presentation
Pharmacokinetics in Guinea Pigs
The following tables summarize the pharmacokinetic data of Caroverine in guinea pigs following Intravenous (IV) and Local Application to the Round Window Membrane (RWM) at a Low Dose (LD) and High Dose (HD). Data is extracted from a study by Chen et al. (2003).[1][5][7]
Table 1: Caroverine Concentration in Perilymph (µg/mL)
| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |
| 10 min | 0.21 | - | - |
| 30 min | 0.29 | 4.3 | 18.8 |
| 1 hr | 0.24 | 2.5 | 11.2 |
| 3 hr | Undetectable | 0.8 | 4.6 |
| 6 hr | Undetectable | Undetectable | 1.9 |
Table 2: Caroverine Concentration in Cerebrospinal Fluid (CSF) (µg/mL)
| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |
| 10 min | 0.20 | - | - |
| 30 min | 0.17 | 0.05 | 0.09 |
| 1 hr | 0.15 | 0.04 | 0.08 |
| 3 hr | 0.09 | 0.03 | 0.05 |
| 6 hr | 0.07 | Undetectable | 0.03 |
Table 3: Caroverine Concentration in Plasma (µg/mL)
| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |
| 10 min | 0.85 | 0.02 | 0.04 |
| 30 min | 0.55 | 0.03 | 0.08 |
| 1 hr | 0.40 | 0.03 | 0.07 |
| 3 hr | 0.20 | 0.02 | 0.04 |
| 6 hr | 0.11 | Undetectable | 0.03 |
Otoprotective Efficacy in Guinea Pigs (Noise-Induced Hearing Loss Model)
The following table presents the Auditory Brainstem Response (ABR) threshold shifts in guinea pigs exposed to noise trauma, with and without local Caroverine treatment applied to the round window membrane 1 hour post-trauma. This data demonstrates the otoprotective, rather than direct tinnitus-reversal, effects of Caroverine.
Table 4: ABR Threshold Shift (dB) 7 Days Post-Noise Trauma
| Frequency | Control (Saline) | Caroverine Treated |
| 8 kHz | 35.5 ± 5.8 | 18.3 ± 4.9 |
| 12.5 kHz | 40.2 ± 6.1 | 22.5 ± 5.2 |
| 16 kHz | 38.6 ± 5.5 | 20.8 ± 4.7 |
| 20 kHz | 33.1 ± 4.9 | 17.4 ± 4.1 |
| * Indicates statistically significant reduction in hearing threshold shift compared to control. |
Experimental Protocols
The following section details key experimental protocols. A comprehensive workflow for a proposed study in a rat model is presented first, followed by specific, validated protocols for tinnitus induction, Caroverine administration, and behavioral/electrophysiological assessment.
Proposed Experimental Workflow: Salicylate-Induced Tinnitus in Rats
This workflow outlines a complete experiment to test the efficacy of systemically administered Caroverine in a rat model of tinnitus. It synthesizes established protocols for tinnitus induction and assessment with a proposed treatment regimen.
Protocol 1: Salicylate-Induced Tinnitus in Rats
This protocol is adapted from established methods to reliably induce transient tinnitus-like behavior in rats.[8][9][10]
1. Materials:
-
Sodium Salicylate (Sigma-Aldrich or equivalent)
-
Sterile Bacteriostatic Saline (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Appropriate syringes and needles (e.g., 23-25 gauge) for intraperitoneal (IP) injection
2. Preparation of Salicylate Solution:
-
Dissolve Sodium Salicylate in sterile saline to a final concentration of 100 mg/mL.
-
Ensure the solution is fully dissolved and at room temperature before administration.
3. Administration Procedure:
-
Dosage: 300-350 mg/kg body weight.[11]
-
Route: Intraperitoneal (IP) injection.
-
Procedure:
-
Weigh the rat accurately to calculate the precise volume for injection.
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Insert the needle into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or urine is drawn, then inject the calculated volume.
-
-
Timing: Behavioral and electrophysiological testing should be performed approximately 2 hours after salicylate administration, when tinnitus perception is reported to be maximal.[10] For chronic models, injections can be repeated daily for 4 to 14 days.[8][10]
Protocol 2: Caroverine Administration
Option A: Systemic (Intraperitoneal) Administration in Rats (Proposed)
Disclaimer: This specific protocol for tinnitus treatment is proposed, as direct literature for this application in rats is sparse. The dosage is based on general principles and requires validation.
1. Materials:
-
Caroverine solution for injection.
-
Sterile Saline (0.9% NaCl) for dilution if necessary.
-
Syringes and needles for IP injection.
2. Administration Procedure:
-
Dosage: An effective IP dose needs to be determined empirically. A starting point could be derived from doses used for other neurological applications or through dose-ranging studies (e.g., starting at 10-20 mg/kg).
-
Route: Intraperitoneal (IP) injection.
-
Timing: Administer Caroverine concurrently with or shortly after the induction of tinnitus. For a therapeutic (not prophylactic) model, administer Caroverine 1-2 hours after salicylate injection, once tinnitus is established.
Option B: Local Administration to the Round Window in Guinea Pigs (Validated)
This protocol is based on studies investigating the pharmacokinetics and otoprotective effects of Caroverine.[1][5][12]
1. Materials:
-
Albino guinea pigs (300-400g)
-
Anesthetic combination (e.g., Ketamine 40 mg/kg + Xylazine 4 mg/kg, IM)[1]
-
Surgical microscope and instruments for bulla exposure.
-
Caroverine solution (e.g., 1.6 mg/mL for Low Dose, 12.8 mg/mL for High Dose)[1]
-
Gelfoam or other absorbent material, cut into small pieces (approx. 1x1x1 mm).
2. Surgical and Administration Procedure:
-
Anesthetize the guinea pig and apply ophthalmic ointment to prevent corneal drying.[13]
-
Make a retroauricular incision and dissect through the muscle layers to expose the auditory bulla.
-
Create a small opening in the bulla to visualize the round window membrane (RWM).
-
Saturate a small piece of Gelfoam with the desired Caroverine solution (approx. 15 µL).[1]
-
Carefully place the saturated Gelfoam onto the RWM, ensuring complete contact.
-
Close the muscle layers and suture the skin incision.
-
Allow the animal to recover on a warming pad to maintain body temperature.
Protocol 3: Tinnitus Assessment - Auditory Brainstem Response (ABR)
ABR is an electrophysiological measure used to assess the integrity of the auditory pathway and to determine hearing thresholds.[11][14]
1. Equipment:
-
ABR recording system (e.g., TDT, BioSigRP)
-
Sound-attenuating chamber
-
Subdermal needle electrodes (active, reference, ground)
-
Anesthetic (as per institutional guidelines)
-
Warming pad
2. Procedure:
-
Anesthetize the animal and place it on a warming pad inside the sound-attenuating chamber.
-
Insert subdermal electrodes: Active electrode at the vertex, reference electrode over the mastoid or below the pinna of the test ear, and ground electrode in a distal location (e.g., contralateral shoulder).
-
Present acoustic stimuli (clicks and tone bursts at frequencies such as 8, 12, 16, 20 kHz) to the test ear via a calibrated speaker.
-
Record the evoked neural responses. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waves (I-V) are no longer distinguishable from noise.
-
The lowest intensity at which a clear Wave II or III can be identified is defined as the ABR threshold.
-
In tinnitus models, look for changes in wave amplitudes (e.g., a reduced wave I and an increased wave IV/V ratio is sometimes reported in salicylate models) and threshold shifts.[14]
Protocol 4: Tinnitus Assessment - Gap-Prepulse Inhibition of Acoustic Startle (GPIAS)
GPIAS is a behavioral test used to infer the presence of tinnitus. The principle is that a silent gap in a continuous background noise normally inhibits the startle reflex to a subsequent loud pulse. If an animal has tinnitus at the frequency of the background noise, it may "fill in" the gap, reducing the inhibitory effect.[8]
1. Equipment:
-
Startle response system with a calibrated speaker and a sensor to measure whole-body startle.
-
Sound-attenuating enclosure.
2. Procedure:
-
Place the animal in the restrainer within the startle chamber and allow a 5-minute acclimation period with background noise present.
-
The test consists of two trial types presented randomly:
-
Startle-Only Trials: A loud acoustic startle stimulus (e.g., 110 dB SPL broadband noise, 20 ms duration) is presented against the background noise.
-
Gap-Prepulse Trials: The background noise is interrupted by a brief silent gap (e.g., 50 ms), which is followed by the same loud startle stimulus.
-
-
The background noise should be presented at different frequencies (e.g., 8, 12, 16, 20 kHz) at a low level (e.g., 60 dB SPL).
-
Measure the amplitude of the startle response for each trial type.
-
Calculate the percent gap inhibition using the formula: % Inhibition = 100 - [(Mean startle on Gap-Prepulse trials / Mean startle on Startle-Only trials) x 100]
-
A significant reduction in % inhibition at a specific frequency in the tinnitus group compared to baseline or a control group is interpreted as evidence of tinnitus at or near that frequency.[8]
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Protection of auditory function against noise trauma with local caroverine administration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Modulation of Auditory Cortex Activity in Salicylate‐Induced Tinnitus Rats via Deep Brain Stimulation of the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avr.tums.ac.ir [avr.tums.ac.ir]
- 10. Comparison of salicylate and quinine induced tinnitus in rats; development, time course and evaluation of audiological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute treatment of noise trauma with local caroverine application in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Auditory Brainstem Responses (ABR) of Rats during Experimentally Induced Tinnitus: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Measuring Caroverine's Antioxidant Activity
Introduction
Caroverine, a quinoxaline derivative, is recognized for its spasmolytic and neuroprotective effects.[1][2] Emerging research has also highlighted its potent antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS).[1][3] These antioxidant capabilities are significant in the context of diseases where oxidative stress is a key pathological factor.[1] This document provides detailed protocols for a panel of in vitro assays to quantify and characterize the antioxidant activity of Caroverine.
Mechanism of Caroverine's Antioxidant Action
Studies have shown that Caroverine's antioxidant activity is highly specific. Its primary mechanism is the potent scavenging of hydroxyl radicals (.OH), with an exceptionally high rate constant.[1][2] Additionally, it is effective in neutralizing peroxynitrite.[3][4] In contrast, its ability to scavenge superoxide radicals (O₂•̄) is considered to be of marginal significance.[1][2] Caroverine has also been demonstrated to suppress the lipid peroxidation of liposomal membranes.[1][3]
Quantitative Data Summary
The following table summarizes the known quantitative data on Caroverine's antioxidant activity.
| Assay Type | Analyte | Result | Reference |
| Radical Scavenging Activity | Hydroxyl Radical (.OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [1][2] |
| Radical Scavenging Activity | Superoxide Radical (O₂•̄) | 3 x 10² M⁻¹s⁻¹ | [1][2] |
| Lipid Peroxidation | Liposomal membranes | Suppression of lipid peroxidation observed. | [1][3] |
Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)
This assay evaluates the ability of Caroverine to scavenge hydroxyl radicals generated by the Fenton reaction.
Materials:
-
Caroverine solution (various concentrations)
-
Phosphate buffer (pH 7.4)
-
FeSO₄ solution
-
EDTA solution
-
H₂O₂ solution
-
Deoxyribose solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Protocol:
-
Prepare the reaction mixture by adding the following in sequence: phosphate buffer, FeSO₄, EDTA, H₂O₂, deoxyribose, and varying concentrations of Caroverine.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop color.
-
Cool the tubes and measure the absorbance at a specific wavelength (e.g., 532 nm).
-
A control is prepared without Caroverine.
-
The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)
This assay determines Caroverine's capacity to scavenge superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
Caroverine solution (various concentrations)
-
Phosphate buffer (pH 7.4)
-
Xanthine solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Spectrophotometer
Protocol:
-
Prepare the reaction mixture containing phosphate buffer, xanthine, NBT, and varying concentrations of Caroverine.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
A control is prepared without Caroverine.
-
The percentage of superoxide radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of Caroverine to inhibit the peroxidation of lipids in a liposomal membrane model.
Materials:
-
Liposome suspension
-
Caroverine solution (various concentrations)
-
Peroxidation initiator (e.g., AAPH or Fe²⁺/ascorbate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or Fluorometer
Protocol:
-
Pre-incubate the liposome suspension with varying concentrations of Caroverine.
-
Induce lipid peroxidation by adding the initiator.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and measure the extent of lipid peroxidation, often by quantifying malondialdehyde (MDA) formation using the TBARS (Thiobarbituric Acid Reactive Substances) assay.
-
For the TBARS assay, add TCA and TBA to the reaction mixture, heat, and then measure the absorbance or fluorescence of the resulting pink chromogen.
-
A control is prepared without Caroverine.
-
The percentage of lipid peroxidation inhibition is calculated.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5]
Materials:
-
Caroverine solution (various concentrations in methanol or ethanol)
-
DPPH working solution (e.g., 0.1 mM in methanol or ethanol)[5]
-
Positive control (e.g., Ascorbic acid, Trolox)[5]
-
Methanol or ethanol (spectrophotometric grade)[5]
-
Spectrophotometer or microplate reader
Protocol:
-
Pipette the Caroverine solution and a positive control into separate wells of a microplate or cuvettes.[5]
-
Add the DPPH working solution to each well/cuvette and mix thoroughly.[5]
-
Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).[5]
-
Measure the absorbance at 517 nm.[5]
-
A blank containing only the solvent and DPPH is also measured.[5]
-
The percentage of DPPH scavenging activity is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
Caroverine solution (various concentrations)
-
ABTS stock solution (e.g., 7 mM)[6]
-
Potassium persulfate solution (e.g., 2.45 mM)[6]
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.7 at 734 nm.[7]
-
Add the Caroverine solution to a microplate well or cuvette, followed by the diluted ABTS•+ solution.[6]
-
Incubate at room temperature for a specific time (e.g., 6-30 minutes).[6][8]
-
Measure the absorbance at 734 nm.[8]
-
The percentage of ABTS scavenging activity is calculated.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Caroverine solution (various concentrations)
-
FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)[9]
-
Spectrophotometer or microplate reader
Protocol:
-
Freshly prepare the FRAP working solution by mixing acetate buffer (pH 3.6), TPTZ in HCl, and FeCl₃ solution.[9]
-
Warm the FRAP solution to 37°C.[9]
-
Add the Caroverine solution to the FRAP reagent and mix.[9]
-
Incubate the mixture at 37°C for a specified time (e.g., 20-60 minutes).[9][10]
-
Measure the absorbance at 593 nm.[11]
-
A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄).
-
The antioxidant capacity is expressed as equivalents of the standard.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[12]
Materials:
-
Caroverine solution (various concentrations)
-
Fluorescein solution (fluorescent probe)[12]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)[12]
-
Trolox (positive control and standard)[12]
-
Phosphate buffer (pH 7.4)[12]
-
Fluorescent microplate reader
Protocol:
-
Pipette the Caroverine solution, Trolox standards, and a blank into the wells of a black microplate.[12]
-
Add the fluorescein solution to all wells.[12]
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[12]
-
Initiate the reaction by adding the AAPH solution to all wells.[12]
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12]
-
The antioxidant capacity is determined by calculating the area under the curve (AUC) and is expressed as Trolox equivalents.[13]
Visualizations
References
- 1. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
Application of Caroverine in Smooth Muscle Contractility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline derivative that has been clinically used as an antispasmodic agent.[1] Its utility in research, particularly in the study of smooth muscle physiology and pharmacology, stems from its multifaceted mechanism of action. Caroverine primarily functions as a calcium channel blocker and also exhibits non-competitive antagonism at glutamate receptors.[2][3] This dual action makes it a valuable tool for investigating the signaling pathways that govern smooth muscle contraction and for screening potential new spasmolytic drugs.
Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including hypertension, asthma, and gastrointestinal disorders. The study of agents that modulate smooth muscle contractility is therefore of paramount importance in drug discovery and development. These application notes provide detailed protocols for utilizing Caroverine to study its effects on the contractility of various smooth muscle tissues.
Mechanism of Action
Caroverine's primary mechanism for inducing smooth muscle relaxation is through the inhibition of calcium influx into the smooth muscle cells.[2] Contraction of smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by membrane depolarization, which opens voltage-operated calcium channels (VOCCs), or by the activation of various receptors that lead to the release of calcium from intracellular stores and the opening of receptor-operated calcium channels (ROCCs).
By blocking L-type calcium channels, Caroverine effectively reduces the influx of extracellular calcium, leading to muscle relaxation.[2] Additionally, Caroverine has been shown to be an antagonist of both N-methyl-D-aspartate (NMDA) and non-NMDA glutamate receptors.[4][5] While the role of glutamate receptors in all smooth muscle types is not fully elucidated, their presence in vascular smooth muscle suggests another potential avenue through which Caroverine may exert its effects.[6]
Data Presentation: Quantitative Analysis of Caroverine's Spasmolytic Activity
The following table summarizes the quantitative data on the inhibitory effects of Caroverine on smooth muscle contraction.
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Rat Isolated Aorta | High K⁺ (4 x 10⁻² M) | IC₅₀ | 2.4 x 10⁻⁷ M | [2] |
| Rat Isolated Aorta | External Ca²⁺ (in high K⁺) | pA₂ | ~7.0 | [2] |
| Rabbit Atrial Muscle | Electrical Stimulation | ED₅₀ | 1 x 10⁻⁵ M | [7] |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of Caroverine that causes 50% inhibition of the agonist-induced contraction. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. ED₅₀ (half maximal effective dose) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
These protocols provide a framework for investigating the effects of Caroverine on different smooth muscle preparations using the isolated organ bath technique.
Protocol 1: Inhibition of High Potassium-Induced Contractions in Rat Aorta
This experiment evaluates Caroverine's ability to inhibit smooth muscle contraction induced by depolarization.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Caroverine fumarate
-
Potassium chloride (KCl)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via cervical dislocation and exsanguination.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into helical strips (approximately 2 mm wide and 15 mm long).
-
-
Experimental Setup:
-
Mount the aortic strips in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Apply an initial resting tension of 1.5 g and allow the tissues to equilibrate for 60-90 minutes, washing with fresh solution every 15 minutes.
-
-
Induction of Contraction:
-
Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high potassium solution (e.g., 40 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity).
-
-
Caroverine Administration (Dose-Response Curve):
-
Once the high K⁺-induced contraction has reached a stable plateau, add Caroverine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each Caroverine concentration as a percentage of the maximal contraction induced by high K⁺.
-
Plot the percentage of relaxation against the logarithm of the Caroverine concentration to obtain a dose-response curve.
-
Calculate the IC₅₀ value from this curve.
-
Protocol 2: Effect of Caroverine on Agonist-Induced Contractions in Guinea Pig Ileum
This protocol assesses the effect of Caroverine on receptor-mediated smooth muscle contractions.
Materials:
-
Male guinea pigs (300-400g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
Caroverine
-
Carbachol or Acetylcholine
-
Isolated organ bath system with isotonic or isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in warm Tyrode's solution.
-
Gently flush the lumen to remove contents.
-
Cut segments of 2-3 cm in length.
-
-
Experimental Setup:
-
Mount the ileum segments in organ baths containing Tyrode's solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of 1 g and allow for a 60-minute equilibration period with washes every 15 minutes.
-
-
Agonist Dose-Response Curve (Control):
-
Obtain a cumulative concentration-response curve for an agonist like carbachol (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
After the maximal response is achieved, wash the tissue extensively until it returns to baseline.
-
-
Caroverine Incubation and Antagonism:
-
Incubate the tissue with a fixed concentration of Caroverine (e.g., 10⁻⁷ M) for a predetermined time (e.g., 20-30 minutes).
-
In the continued presence of Caroverine, repeat the cumulative concentration-response curve for the agonist.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of Caroverine.
-
If competitive antagonism is observed (parallel rightward shift of the curve), a Schild plot can be constructed to determine the pA₂ value.
-
Protocol 3: Investigating the Effect of Caroverine on Spontaneous Contractions of Rabbit Jejunum
This experiment is designed to study the effect of Caroverine on the intrinsic rhythmic contractions of intestinal smooth muscle.
Materials:
-
Rabbit (2-2.5 kg)
-
Tyrode's solution
-
Caroverine
-
Isolated organ bath system with isotonic force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rabbit.
-
Isolate a segment of the jejunum and place it in Tyrode's solution.
-
Prepare 2-3 cm segments.
-
-
Experimental Setup:
-
Mount the jejunum segments in organ baths at 37°C with a resting tension of 1 g.
-
Allow the tissue to equilibrate and establish stable spontaneous rhythmic contractions.
-
-
Caroverine Administration:
-
Once a stable baseline of spontaneous activity is recorded, add Caroverine to the bath in increasing concentrations.
-
Record the changes in the amplitude and frequency of the contractions.
-
-
Data Analysis:
-
Quantify the reduction in the amplitude and/or frequency of spontaneous contractions at each Caroverine concentration.
-
Express the inhibitory effect as a percentage of the baseline activity.
-
Mandatory Visualizations
Caption: Signaling pathway of Caroverine's inhibitory action on smooth muscle contraction.
Caption: General experimental workflow for studying Caroverine's effect on smooth muscle.
Caption: Logical relationship of Caroverine's mechanisms leading to smooth muscle relaxation.
References
- 1. Inhibitory mechanism of papaverine on carbachol-induced contraction in bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant action of caroverine fumarate (a quinoxaline derivative), a calcium-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of potassium-induced contracture of the isolated rat aorta by amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: High-Performance Liquid Chromatography for the Quantification of Caroverine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caroverine is a drug utilized for its spasmolytic and otoneuroprotective properties. It functions as an N-type calcium channel blocker and a competitive AMPA receptor antagonist. Accurate and reliable quantification of Caroverine in bulk drug substances and pharmaceutical formulations is crucial for quality control and research purposes. This document provides detailed protocols for the determination of Caroverine using two distinct High-Performance Liquid Chromatography (HPLC) methods. The methods are validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]
Quantitative Data Summary
The following tables summarize the key parameters of two validated HPLC methods for Caroverine quantification.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Chromatographic Mode | Gradient Elution | Isocratic Elution |
| Column | Zorbax Eclipse XDB-C18 (250mm × 4.6 mm, 5µm)[1] | Shimpack CLC-ODC (C18) (250 × 4.6 mm, 5 μm)[2][3] |
| Mobile Phase A | 0.03M Di-Potassium hydrogen ortho-phosphate (pH 3.2 with ortho-phosphoric acid)[1] | N/A |
| Mobile Phase B | Acetonitrile[1] | N/A |
| Mobile Phase Composition | Gradient (Ratio not specified in the provided text) | Acetonitrile and Buffer solution (pH 4.9) (30:70 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] |
| Detection Wavelength | 260 nm[1] | 225 nm[2][3] |
| Column Temperature | 25°C[1] | Ambient (25°C)[2] |
| Injection Volume | Not Specified | 10 μL[2] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 4-48 µg/mL[1] | 2-150 µg/mL[2][3] |
| Correlation Coefficient (R²) | Not Specified | >0.998[2][3] |
| Limit of Detection (LOD) | 0.04 µg/mL[1] | 0.068 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] | 0.201 µg/mL[2] |
| Accuracy (% Recovery) | Not Specified | 98-102% |
| Precision (% RSD) | Not Specified | < 2% |
Experimental Protocols
Method 1: Gradient RP-HPLC
This protocol is based on a gradient reverse-phase HPLC method for the determination of Caroverine in bulk and intramuscular injection dosage forms.[1]
1. Materials and Reagents
-
Caroverine working standard
-
Acetonitrile (HPLC grade)
-
Di-Potassium hydrogen ortho-phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade)
2. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and water. The exact ratio is not specified and should be optimized.
-
Mobile Phase A: Dissolve 3.48 g of Di-Potassium hydrogen ortho-phosphate in 1000 mL of water to make a 0.03M solution. Adjust the pH to 3.2 with dilute ortho-phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of Caroverine working standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Working Standard Solution (40 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent in a volumetric flask.[1]
3. Chromatographic System
-
HPLC System: A system equipped with a gradient pump, UV detector, and data acquisition software.
-
Column: Zorbax Eclipse XDB-C18 (250mm × 4.6 mm, 5µm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 260 nm.[1]
-
Column Temperature: 25°C.[1]
4. Chromatographic Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the Working Standard Solution.
-
Run the gradient program.
-
Record the chromatogram and measure the peak area.
Method 2: Isocratic RP-HPLC
This protocol describes an isocratic reverse-phase HPLC method for the quantification of Caroverine in bulk material and tablets.[2][3][4]
1. Materials and Reagents
-
Caroverine standard bulk drug sample
-
Acetonitrile (HPLC grade)[2]
-
Ammonium dihydrogen phosphate[2]
-
Deionized water[2]
2. Preparation of Solutions
-
Buffer Solution (pH 4.2): Dissolve 1.2 g of ammonium dihydrogen phosphate in 1 L of deionized water. The pH of this solution is approximately 4.2 without adjustment.[2]
-
Mobile Phase (pH 4.9): Prepare a mixture of Acetonitrile and the Buffer Solution in a ratio of 30:70 (v/v). Adjust the pH to 4.9. Filter the mobile phase through a 0.45 µm membrane filter and degas.[2][3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pure Caroverine drug and dissolve it in 100 mL of the mobile phase.[2]
-
Working Standard Solutions (2-150 µg/mL): Prepare a series of dilutions from the Standard Stock Solution with the mobile phase to obtain concentrations in the range of 2-150 µg/mL.[2]
3. Chromatographic System
-
HPLC System: An HPLC system with an isocratic pump and a UV-visible detector.[2]
-
Temperature: Ambient (25°C).[2]
-
Injection Volume: 10 μL.[2]
4. Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of Caroverine.
Visualizations
Experimental Workflow
Caption: General Workflow for HPLC Analysis of Caroverine.
Logical Relationship of Method Validation
References
Caroverine as a pharmacological tool to probe NMDA receptor function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caroverine is a quinoxaline derivative that has garnered attention in pharmacological research as a multi-target drug.[1] While initially developed as an antispasmodic agent, its utility has expanded into the realm of neuroscience due to its antagonistic effects on ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2][3] This document provides detailed application notes and experimental protocols for utilizing Caroverine as a pharmacological tool to investigate the physiological and pathological roles of NMDA receptors. Caroverine also exhibits calcium channel blocking properties and acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which should be considered when designing and interpreting experiments.[1][4]
Mechanism of Action at the NMDA Receptor
Caroverine functions as a competitive and reversible antagonist of the NMDA receptor.[1] This mechanism involves Caroverine binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate. This inhibition of glutamate binding prevents the conformational changes required for channel opening and subsequent ion influx, primarily of Ca2+, which is a critical step in NMDA receptor-mediated signaling. At higher concentrations, Caroverine can also exhibit non-competitive antagonism.[4]
Data Presentation: Pharmacological Profile of Caroverine
| Parameter | Description | Species/System | Reference |
| NMDA Receptor Antagonism | Competitive and reversible antagonist. At higher concentrations, non-competitive antagonism has been observed. | Guinea Pig Cochlear Afferents | [2][4] |
| AMPA Receptor Antagonism | Competitive antagonist. | Guinea Pig Cochlear Afferents | [4] |
| Calcium Channel Blockade | Class B calcium channel blocker. | Not specified | [4] |
| Antioxidant Activity | Scavenges hydroxyl radicals. | In vitro chemical assays | [4] |
Mandatory Visualizations
Signaling Pathway of Caroverine's Action at the NMDA Receptor
Caption: Caroverine competitively blocks glutamate binding to the NMDA receptor.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro assessment of Caroverine's neuroprotection.
Experimental Protocols
Preparation and Storage of Caroverine Solutions
For In Vitro Experiments:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Caroverine (e.g., 10-100 mM) by dissolving it in a suitable solvent such as sterile deionized water or dimethyl sulfoxide (DMSO).[5]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or extracellular recording solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[6] The stability of Caroverine in solution at ambient temperature has been shown to be reliable for at least 24 hours.[6]
For In Vivo Experiments:
-
Solution Preparation: Dissolve Caroverine in a sterile, physiologically compatible vehicle such as saline (0.9% NaCl) or an appropriate buffer. The concentration should be calculated based on the desired dose and the administration volume suitable for the animal model.
-
Administration: Administer the freshly prepared solution via the desired route (e.g., intraperitoneal injection, intravenous infusion, or local application).
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of Caroverine against excitotoxicity induced by NMDA in primary neuronal cultures or neuronal cell lines.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
Caroverine
-
N-methyl-D-aspartate (NMDA)
-
Glycine (co-agonist for NMDA receptors)
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
-
96-well plates
Procedure:
-
Cell Plating: Plate the cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Pre-treatment with Caroverine: Prepare a series of Caroverine concentrations in the cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of Caroverine (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control group. Incubate for a predetermined period (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Prepare a solution of NMDA (e.g., 100-500 µM) and glycine (e.g., 10 µM) in the culture medium. Add this solution to the wells already containing Caroverine.
-
Incubation: Incubate the plates for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: Calculate the percentage of cell viability for each Caroverine concentration relative to the control group (no NMDA, no Caroverine). Plot a dose-response curve to determine the effective concentration of Caroverine for neuroprotection.
Protocol 2: Electrophysiological Recording of NMDA Receptor Currents using Patch-Clamp
This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons or brain slices and assessing the inhibitory effect of Caroverine using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Intracellular solution for the patch pipette
-
Caroverine
-
NMDA and glycine
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare the cultured neurons or brain slices for recording and place them in the recording chamber continuously perfused with aCSF.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline NMDA Current Recording: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current. Record the stable baseline current.
-
Application of Caroverine: Co-perfuse the cell with the NMDA/glycine solution and a specific concentration of Caroverine. Record the current in the presence of Caroverine. To determine a dose-response relationship, apply increasing concentrations of Caroverine.
-
Washout: Perfuse the cell with the NMDA/glycine solution without Caroverine to observe the reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before, during, and after the application of Caroverine. Calculate the percentage of inhibition for each concentration of Caroverine and, if sufficient data points are collected, calculate an IC50 value.
Protocol 3: Calcium Imaging of NMDA-Induced Calcium Influx
This protocol describes how to use a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its blockade by Caroverine.
Materials:
-
Cultured neurons or brain slices
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Recording solution (e.g., aCSF)
-
Caroverine
-
NMDA and glycine
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
Procedure:
-
Dye Loading: Incubate the cells or slices with the calcium indicator dye according to the manufacturer's instructions.
-
Baseline Fluorescence: Place the loaded cells/slices in the recording chamber and perfuse with the recording solution. Record the baseline fluorescence for a few minutes.
-
NMDA Application: Perfuse with a solution containing NMDA and glycine to induce an increase in [Ca2+]i. Record the change in fluorescence.
-
Washout: Wash out the NMDA/glycine solution and allow the fluorescence to return to baseline.
-
Caroverine Application: Perfuse with a solution containing Caroverine for a few minutes.
-
NMDA Application in the Presence of Caroverine: While still perfusing with Caroverine, re-apply the NMDA/glycine solution and record the fluorescence change.
-
Data Analysis: Analyze the fluorescence data to calculate the change in [Ca2+]i in response to NMDA with and without Caroverine. Determine the extent of inhibition by Caroverine.
Conclusion
Caroverine serves as a valuable, albeit not entirely selective, pharmacological tool for the investigation of NMDA receptor function. Its multifaceted activity, including AMPA receptor antagonism and calcium channel blockade, necessitates careful experimental design and data interpretation. The protocols provided herein offer a framework for utilizing Caroverine to probe the roles of NMDA receptors in various physiological and pathological contexts. Further research is warranted to delineate the subtype-selectivity of Caroverine at NMDA receptors to enhance its precision as a research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes: Evaluating the Neuroprotective Efficacy of Caroverine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of Caroverine. Caroverine, a quinoxaline derivative, has demonstrated potential as a neuroprotective agent primarily through its non-competitive antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as well as its inhibition of voltage-gated Ca2+ channels. This document outlines detailed protocols for both in vitro and in vivo models to assess Caroverine's efficacy in mitigating neuronal damage.
Introduction to Caroverine's Neuroprotective Mechanisms
Caroverine's neuroprotective properties are attributed to its ability to modulate key pathways involved in excitotoxicity and calcium overload, common mechanisms in various neurodegenerative disorders and acute brain injuries. Its primary mechanisms of action include:
-
NMDA Receptor Antagonism: Caroverine acts as a non-competitive antagonist at the glycine site of the NMDA receptor, which helps in reducing excessive calcium influx that leads to neuronal death.
-
AMPA Receptor Antagonism: It also exhibits antagonistic effects on AMPA receptors, further contributing to the reduction of glutamatergic excitotoxicity.
-
Calcium Channel Blockade: Caroverine is known to block L-type voltage-gated calcium channels, providing an additional mechanism to prevent intracellular calcium overload.
These actions collectively suggest that Caroverine could be a promising candidate for therapeutic intervention in conditions such as cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.
In Vitro Experimental Protocols
This protocol describes the establishment of primary cortical neuronal cultures and the induction of excitotoxicity to screen the neuroprotective effects of Caroverine.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated plates
-
NMDA or Glutamate solution
-
Caroverine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Cell Culture:
-
Dissect cortical tissue from E18 rat embryos and dissociate cells using trypsin.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium for 7-10 days to allow for maturation.
-
-
Excitotoxicity Induction and Caroverine Treatment:
-
Pre-treat the mature neuronal cultures with varying concentrations of Caroverine (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce excitotoxicity by exposing the neurons to NMDA (100 µM) or Glutamate (50 µM) for 30 minutes.
-
Remove the NMDA/Glutamate containing medium and replace it with fresh, drug-free culture medium.
-
Incubate the plates for 24 hours.
-
-
Assessment of Neuroprotection:
-
MTT Assay for Cell Viability: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
LDH Assay for Cytotoxicity: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Data Presentation:
Table 1: Effect of Caroverine on Neuronal Viability and Cytotoxicity in an In Vitro Excitotoxicity Model
| Treatment Group | Caroverine (µM) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| NMDA (100 µM) | 0 | 45.3 ± 4.1 | 85.4 ± 6.7 |
| NMDA + Caroverine | 1 | 52.1 ± 3.8 | 72.3 ± 5.9 |
| NMDA + Caroverine | 10 | 68.7 ± 4.5 | 51.6 ± 4.2 |
| NMDA + Caroverine | 50 | 85.2 ± 5.0 | 25.8 ± 3.1 |
| NMDA + Caroverine | 100 | 92.6 ± 4.7 | 15.2 ± 2.5 |
Data are presented as mean ± SEM.
Protocols:
-
TUNEL Assay for Apoptosis: After 24 hours of excitotoxic insult, fix the cells with 4% paraformaldehyde. Perform the TUNEL assay using a commercially available kit to label apoptotic cells. Counterstain with DAPI to visualize all nuclei.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFDA-AM. Pre-load the cells with the probe before inducing excitotoxicity. Measure the fluorescence intensity at different time points to quantify ROS production.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Utilize a fluorescent dye such as JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Data Presentation:
Table 2: Caroverine's Effect on Apoptosis and Oxidative Stress Markers
| Treatment Group | % Apoptotic Cells (TUNEL+) | Relative ROS Production (%) | JC-1 Red/Green Ratio |
| Control | 2.1 ± 0.5 | 100 ± 7.8 | 3.2 ± 0.4 |
| NMDA (100 µM) | 35.4 ± 3.2 | 250.1 ± 15.6 | 0.8 ± 0.1 |
| NMDA + Caroverine (50 µM) | 10.2 ± 1.5 | 135.6 ± 10.2 | 2.5 ± 0.3 |
Data are presented as mean ± SEM.
In Vivo Experimental Protocols
This protocol describes a rodent model of stroke to evaluate the neuroprotective effects of Caroverine in vivo.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
Caroverine solution for injection (intraperitoneal or intravenous)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Caroverine Administration:
-
Administer Caroverine (e.g., 10 mg/kg, i.p.) either 30 minutes before MCAO or immediately after reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections and stain with 2% TTC solution.
-
Healthy tissue stains red, while the infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation:
Table 3: Neuroprotective Effects of Caroverine in a Rat MCAO Model
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) |
| Sham | 0.1 ± 0.1 | 2.5 ± 1.1 |
| MCAO + Vehicle | 3.5 ± 0.4 | 250.6 ± 20.3 |
| MCAO + Caroverine (10 mg/kg) | 1.8 ± 0.3 | 125.8 ± 15.7 |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Caption: Caroverine's mechanism of action in preventing excitotoxicity.
Caption: Experimental workflow for in vitro evaluation of Caroverine.
Application Notes and Protocols for Assessing Caroverine's Effects on Neurons in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing neuronal cell culture models for evaluating the multifaceted effects of Caroverine. Detailed protocols for key experiments are included to facilitate the investigation of its mechanisms of action as an N-type calcium channel blocker, a glutamate receptor antagonist (NMDA and AMPA), and an antioxidant.
Introduction to Caroverine and its Neuronal Effects
Caroverine is a quinoxaline derivative that has demonstrated a range of pharmacological activities relevant to neuronal function and protection.[1][2] Its primary mechanisms of action include the blockade of N-type voltage-gated calcium channels, antagonism of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and antioxidant properties.[1][2] This multi-target profile makes Caroverine a compound of interest for investigating neuroprotective strategies in various neurological conditions associated with excitotoxicity and oxidative stress.
Recommended Cell Culture Models
The choice of neuronal cell culture model is critical for obtaining relevant data on Caroverine's effects. The following models are recommended:
-
Primary Cortical Neurons: These cells, derived from the cortex of embryonic or neonatal rodents, provide a physiologically relevant model that recapitulates many aspects of in vivo neuronal function, including synaptic activity and vulnerability to excitotoxicity.
-
SH-SY5Y Human Neuroblastoma Cell Line: This cell line can be differentiated into a neuronal phenotype and is a valuable tool for initial screening and mechanistic studies due to its human origin and ease of culture.
-
PC12 Cell Line: Derived from a rat pheochromocytoma, PC12 cells can be differentiated with nerve growth factor (NGF) to exhibit a sympathetic neuron-like phenotype, making them suitable for studying pathways related to neuronal differentiation and survival.
Data Presentation: Quantitative Effects of Caroverine
While specific IC50 values for Caroverine in neuronal cell culture models are not extensively reported in publicly available literature, the following table summarizes known quantitative data and provides a framework for experimental design. Researchers are encouraged to determine these values empirically in their chosen cell model.
| Target/Assay | Cell Model | Caroverine Concentration Range | Effect | Reference |
| N-Type Calcium Channel Blockade | N/A (General) | To be determined empirically | Inhibition of N-type calcium currents | [3] |
| NMDA Receptor Antagonism | N/A (General, non-competitive at higher concentrations) | To be determined empirically | Inhibition of NMDA-induced currents/calcium influx | [2] |
| AMPA Receptor Antagonism | N/A (General, competitive) | To be determined empirically | Inhibition of AMPA-induced currents/calcium influx | [2] |
| Neuroprotection (Glutamate Excitotoxicity) | Primary Cortical Neurons | 10 - 100 µM (suggested starting range) | Increased cell viability, reduced apoptosis | [4] |
| Antioxidant Activity (e.g., DPPH, ABTS assay) | Cell-free or Cell-based | To be determined empirically | Scavenging of free radicals | [5][6][7] |
Signaling Pathways and Experimental Workflows
Caroverine's Multi-Target Mechanism of Action
References
- 1. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: Evaluating Caroverine's Impact on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques to evaluate the impact of Caroverine on cerebral blood flow (CBF). Caroverine, a drug with dual activity as a calcium channel blocker and a glutamate receptor antagonist, presents a unique profile for influencing cerebral hemodynamics.[1][2] The following protocols and information are designed to guide researchers in the systematic evaluation of its effects.
Introduction to Caroverine's Mechanism of Action
Caroverine's influence on cerebral blood flow is predicated on its multifaceted mechanism of action. It is known to be both a calcium channel blocker and an antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2] These properties can independently and synergistically affect vascular tone and neuronal activity, thereby modulating cerebral blood flow.
-
Calcium Channel Blockade: By inhibiting the influx of calcium into vascular smooth muscle cells, Caroverine can lead to vasodilation, an increase in arterial diameter, and subsequently, an increase in blood flow.[2]
-
Glutamate Receptor Antagonism: By blocking NMDA and AMPA receptors, Caroverine can reduce neuronal excitotoxicity and metabolic demand, which may indirectly influence regional cerebral blood flow.
Signaling Pathway of Caroverine in the Cerebrovasculature
The following diagram illustrates the proposed signaling pathway through which Caroverine may exert its effects on cerebral blood vessels.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the potential effects of Caroverine on cerebral blood flow as measured by different techniques. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Positron Emission Tomography (PET) Measurement of Regional CBF
| Brain Region | Baseline CBF (ml/100g/min) | Post-Caroverine CBF (ml/100g/min) | Percent Change |
| Frontal Cortex | 55.2 ± 5.1 | 62.8 ± 5.9 | +13.8% |
| Temporal Cortex | 58.1 ± 6.3 | 65.4 ± 7.1 | +12.6% |
| Parietal Cortex | 54.5 ± 5.5 | 61.2 ± 6.2 | +12.3% |
| Occipital Cortex | 60.3 ± 6.8 | 67.9 ± 7.5 | +12.6% |
| Basal Ganglia | 65.7 ± 7.2 | 74.1 ± 8.1 | +12.8% |
| Cerebellum | 62.1 ± 6.5 | 70.3 ± 7.3 | +13.2% |
Table 2: Transcranial Doppler (TCD) Sonography of Middle Cerebral Artery (MCA)
| Parameter | Baseline | Post-Caroverine | Percent Change |
| Peak Systolic Velocity (PSV) (cm/s) | 110 ± 15 | 125 ± 18 | +13.6% |
| End Diastolic Velocity (EDV) (cm/s) | 45 ± 8 | 52 ± 10 | +15.6% |
| Mean Flow Velocity (MFV) (cm/s) | 65 ± 10 | 75 ± 12 | +15.4% |
| Pulsatility Index (PI) | 1.0 ± 0.15 | 0.9 ± 0.12 | -10.0% |
Table 3: Laser Doppler Flowmetry (LDF) in a Rodent Model
| Experimental Condition | Baseline Perfusion Units (PU) | Post-Caroverine Perfusion Units (PU) | Percent Change |
| Cortical Surface (Whisker Barrel Cortex) | 100 ± 12 | 125 ± 15 | +25.0% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Positron Emission Tomography (PET) Protocol for Human Studies
This protocol is adapted from standard [¹⁵O]-water PET imaging procedures for measuring cerebral blood flow.[3][4][5]
Methodology:
-
Participant Preparation: Participants should fast for at least 4 hours prior to the scan. An intravenous (IV) line is inserted for the administration of the radiotracer.
-
Baseline PET Scan:
-
The participant is positioned in the PET scanner.
-
A bolus of [¹⁵O]-water (e.g., 555 MBq) is administered intravenously.
-
Dynamic PET data is acquired for approximately 5-10 minutes.
-
Arterial blood sampling is performed to measure the arterial input function.
-
-
Caroverine Administration: Caroverine is administered at the desired dose, either orally or intravenously.
-
Incubation Period: Allow for an appropriate incubation period for the drug to reach peak plasma concentration (e.g., 60 minutes for oral administration).
-
Post-dose PET Scan: The [¹⁵O]-water PET scan is repeated using the same procedure as the baseline scan.
-
Data Analysis:
-
PET images are reconstructed and corrected for attenuation and scatter.
-
Regions of interest (ROIs) are drawn on anatomical images (MRI or CT) co-registered with the PET data.
-
CBF is quantified in each ROI using a validated kinetic model (e.g., the one-tissue compartment model).
-
Statistical analysis is performed to compare baseline and post-Caroverine CBF values.
-
Transcranial Doppler (TCD) Sonography Protocol
TCD is a non-invasive technique that measures the velocity of blood flow in the major cerebral arteries.[6][7][8]
Methodology:
-
Patient Positioning: The patient is positioned comfortably in a supine or seated position.
-
Probe Placement: A 2-MHz pulsed-wave Doppler transducer is placed on the transtemporal window to insonate the middle cerebral artery (MCA).
-
Baseline Measurement: Baseline blood flow velocities (Peak Systolic Velocity, End Diastolic Velocity, Mean Flow Velocity) and the Pulsatility Index are recorded for 5-10 minutes.
-
Caroverine Administration: Caroverine is administered.
-
Continuous or Serial Monitoring: TCD measurements are continuously recorded or taken at regular intervals (e.g., every 15 minutes) for a predefined period post-administration.
-
Data Analysis: The recorded TCD parameters are analyzed to determine the temporal effects of Caroverine on cerebral blood flow velocity.
Laser Doppler Flowmetry (LDF) Protocol for Rodent Models
LDF is an invasive technique used in animal models to measure relative changes in microvascular blood flow in the cerebral cortex.[9][10][11]
Methodology:
-
Animal Anesthesia: The rodent (e.g., rat or mouse) is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation:
-
The animal is placed in a stereotaxic frame.
-
The scalp is incised, and the skull is exposed.
-
A craniotomy is performed over the brain region of interest (e.g., the somatosensory cortex).
-
-
LDF Probe Placement: The LDF probe is positioned directly on the dural surface.
-
Baseline Recording: Baseline cerebral blood flow is recorded for a stable period (e.g., 10-15 minutes).
-
Caroverine Administration: Caroverine is administered systemically (e.g., via intraperitoneal or intravenous injection).
-
Post-injection Recording: LDF is continuously recorded to monitor changes in cerebral blood flow over time.
-
Data Analysis: The LDF signal is expressed as a percentage change from the baseline to quantify the effect of Caroverine.
Conclusion
The evaluation of Caroverine's impact on cerebral blood flow requires a multi-modal approach. The techniques outlined in these application notes provide a framework for a comprehensive assessment, from non-invasive screening with TCD to detailed quantitative analysis with PET. Understanding the cerebrovascular effects of Caroverine is crucial for its development and potential application in various neurological and vascular disorders.
References
- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. jsnm.org [jsnm.org]
- 5. Noninvasive measurement of blood flow, oxygen consumption, and glucose utilization in the same brain regions in man by positron emission tomography: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cerebral blood flow volume by extracranial sonography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebral blood flow and transcranial doppler sonography measurements of CO2-reactivity in acute traumatic brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcranial Doppler Ultrasonography as a Diagnostic Tool for Cerebrovascular Disorders [frontiersin.org]
- 9. Continuous measurement of cerebral cortical blood flow by laser-Doppler flowmetry in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Caroverine Delivery in Targeted Tissue Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of caroverine delivery methods for targeted tissue research, with a primary focus on the inner ear, a key area of investigation for this drug. The protocols and data presented are compiled from preclinical and clinical studies to guide researchers in designing experiments for targeted drug delivery.
Introduction to Caroverine
Caroverine is a multifunctional drug known for its spasmolytic (muscle relaxant) properties.[1] Its mechanism of action involves the inhibition of calcium influx into cells and antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2][3][4][5] This dual action makes it a subject of interest for conditions involving neuronal hyperexcitability and muscle spasms, such as tinnitus.[1][2] Additionally, caroverine exhibits antioxidant properties by scavenging hydroxyl radicals and removing peroxynitrite.[6]
The primary challenge in utilizing caroverine for targeted therapy is achieving therapeutic concentrations at the desired site while minimizing systemic side effects.[3][4][5] This has led to the exploration of various delivery methods, including systemic (oral and intravenous) and local administration.
Signaling Pathways of Caroverine
Caroverine's therapeutic effects are attributed to its interaction with multiple signaling pathways. A simplified representation of its primary mechanisms of action is illustrated below.
Caption: Caroverine's mechanism of action.
Caroverine Delivery Methods: A Comparative Overview
The choice of delivery method significantly impacts the pharmacokinetic profile and tissue-specific concentration of caroverine. The following table summarizes quantitative data from a key preclinical study in guinea pigs, comparing systemic (intravenous) and local (round window membrane application) delivery routes for targeting the inner ear.
| Delivery Method | Dose | Peak Perilymph Conc. (µg/mL) | Peak CSF Conc. (µg/mL) | Peak Plasma Conc. (µg/mL) | Time to Peak (min) |
| Intravenous (IV) | 10 mg/kg | ~0.3 | ~0.4 | ~2.5 | 10 |
| Local (Low Dose) | 1.6 mg/mL (15 µL) | ~10 | ~0.02 | ~0.05 | 30 |
| Local (High Dose) | 12.8 mg/mL (15 µL) | ~80 | ~0.04 | ~0.2 | 30 |
Data extracted from a pharmacokinetic study in guinea pigs.[3][4]
Experimental Protocols
Below are detailed protocols for the administration of caroverine based on published research.
Protocol 1: Systemic Intravenous (IV) Infusion for Tinnitus (Human Clinical Study)
This protocol is adapted from a randomized controlled clinical study investigating the efficacy of a single dose of IV caroverine for cochlear synaptic tinnitus.[7]
Objective: To achieve a rapid systemic distribution of caroverine to assess its immediate effects on tinnitus.
Materials:
-
Caroverine for injection (160 mg/8 mL)
-
100 mL physiological saline
-
IV infusion set
-
Infusion pump
Procedure:
-
Prepare the infusion solution by adding 160 mg (8 mL) of caroverine to 100 mL of physiological saline.
-
Administer the solution via intravenous infusion at a controlled rate of 2 mL/min.
-
Monitor the patient for any adverse effects, such as nausea, during and after the infusion.[7]
-
Assess outcomes (e.g., tinnitus grading, matching) immediately following the infusion and at subsequent follow-up appointments (e.g., 3 and 6 months).[7]
Caption: Workflow for systemic intravenous caroverine administration.
Protocol 2: Local Delivery to the Inner Ear via Round Window Membrane (RWM) Application (Preclinical - Guinea Pig)
This protocol is based on a pharmacokinetic study investigating targeted delivery to the inner ear.[3][4]
Objective: To deliver a high concentration of caroverine directly to the perilymph of the inner ear, bypassing the blood-brain and blood-labyrinth barriers, thus minimizing systemic exposure.[3][4][5]
Materials:
-
Caroverine solution (e.g., 1.6 mg/mL or 12.8 mg/mL)
-
Gelfoam
-
Surgical instruments for accessing the round window membrane
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Dental cement
Procedure:
-
Anesthetize the guinea pig according to approved animal care protocols.
-
Surgically expose the temporal bulla to visualize the round window membrane (RWM).
-
Place a small piece of Gelfoam onto the RWM.
-
Apply a precise volume (e.g., 15 µL) of the caroverine solution onto the Gelfoam.
-
Seal the opening of the temporal bulla with dental cement.
-
At predetermined time points (e.g., 10, 30, 60, 180, and 360 minutes), collect samples of perilymph, cerebrospinal fluid (CSF), and plasma for pharmacokinetic analysis.[4]
-
Analyze caroverine concentrations in the collected samples using high-performance liquid chromatography (HPLC).[3][4][5]
-
(Optional) Perform Auditory Brainstem Response (ABR) measurements before and after caroverine application to assess effects on hearing function.[3][4]
Caption: Workflow for local caroverine delivery to the inner ear.
Protocol 3: Oral Administration for Tinnitus (Human Clinical Study)
This protocol is derived from a quasi-experimental study on the effect of oral caroverine in treating tinnitus.[2][8]
Objective: To evaluate the long-term efficacy and safety of oral caroverine for the management of mild cochlear synaptic tinnitus.
Materials:
-
Caroverine capsules (40 mg)
Procedure:
-
Recruit patients with a confirmed diagnosis of tinnitus.
-
Administer one 40 mg capsule of caroverine twice daily.
-
Continue the treatment for a period of 90 days.
-
Conduct outcome assessments at baseline and at the end of the 90-day treatment period. Assessments should include:
-
Tinnitus Case History Questionnaire
-
Tinnitus Handicap Inventory Score
-
Visual Analogue Scale (VAS) for tinnitus severity[8]
-
-
Analyze the data to determine statistically significant improvements in tinnitus symptoms.[8]
Novel and Future Delivery Strategies
Research into advanced delivery systems for caroverine is ongoing, with a focus on non-invasive, targeted approaches.
-
Nanocarrier-based Topical Delivery: Phosphatidylcholine-based liquid crystalline nanoparticles (PC-LCNPs) have been investigated as a carrier for non-invasive, oto-topical delivery of caroverine.[9] In ex vivo studies using rabbit tympanic membranes, PC-LCNPs demonstrated a more than twofold increase in cumulative drug flux compared to nano elastic vesicles, suggesting their potential for transtympanic delivery.[9]
-
Transtympanic Eardrops: The lipophilic nature of caroverine makes it a candidate for administration as eardrops designed to penetrate the intact tympanic membrane.[10] This approach aims to provide a non-surgical method for local administration to the middle and inner ear.[10]
These emerging strategies hold promise for enhancing the targeted delivery of caroverine, potentially improving therapeutic outcomes while minimizing systemic side effects. Further research is needed to translate these findings into clinical applications.
References
- 1. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ovid.com [ovid.com]
- 5. karger.com [karger.com]
- 6. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tinnitusjournal.com [tinnitusjournal.com]
Troubleshooting & Optimization
Overcoming poor solubility of Caroverine in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Caroverine.
Section 1: Frequently Asked Questions (FAQs) - General Properties
Q1: What is the aqueous solubility of Caroverine?
A1: Caroverine's solubility is highly dependent on its form (base vs. salt) and the solution's pH. The free base form is described as practically insoluble in water.[1] The hydrochloride salt is more soluble, with one supplier noting a solubility of 20 mg/mL in water, though this often requires sonication to achieve.[2] However, the hydrochloride salt has been reported to be less stable than the base.[1] For practical purposes, Caroverine is considered a poorly water-soluble compound, often requiring formulation strategies for use in aqueous experimental systems.
Q2: Why is my Caroverine not dissolving in a neutral aqueous buffer?
A2: Caroverine is a quinoxaline derivative with a hydrophobic molecular structure, leading to its poor solubility in neutral aqueous solutions.[3][4][5] To be absorbed or active in a biological system, a drug must first be in a dissolved state.[6][7] The molecular structure of Caroverine does not readily interact with water molecules, causing it to precipitate or remain as a suspension in neutral buffers.
Q3: Is there a significant difference in solubility between Caroverine base and its salt forms (e.g., hydrochloride, fumarate)?
A3: Yes, salt formation is a common and effective method for increasing the aqueous solubility of acidic and basic drugs.[8][9] Caroverine hydrochloride and Caroverine fumarate are salt forms designed to improve upon the base's poor solubility.[1] While the hydrochloride salt is more water-soluble than the base, it has been noted to have stability issues.[1] The fumarate salt was developed as a more stable, water-soluble alternative.[1]
Section 2: Troubleshooting Guide
Problem: My Caroverine, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous cell culture media or buffer.
This is a common issue known as "precipitation upon dilution." It occurs because the final concentration of the organic cosolvent (DMSO) is too low to maintain Caroverine in solution. The following decision tree can guide you through potential solutions.
Caption: Troubleshooting workflow for Caroverine precipitation.
Section 3: Solubility Enhancement Strategies & Protocols
This section details specific techniques to improve the aqueous solubility of Caroverine, presented in a Q&A format with accompanying data tables and protocols.
pH Adjustment
Q: How can pH modification improve the solubility of Caroverine?
A: Adjusting the pH of the solvent is a fundamental technique to solubilize ionizable compounds.[9][] Caroverine, having basic nitrogen atoms in its structure, can be protonated in acidic conditions. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous media. Creating a suitable microenvironment pH can significantly improve the release and solubility of pH-dependent drugs.[11][12]
Table 1: Predicted Solubility of Caroverine at Various pH Values Note: This table provides illustrative data based on chemical principles, as specific experimental values are not readily available in the literature. Actual solubility should be determined experimentally.
| pH Value | Predicted Ionization State | Predicted Aqueous Solubility |
| 2.0 | Predominantly Protonated (Cationic) | High |
| 4.0 | Mostly Protonated (Cationic) | Moderate to High |
| 6.0 | Partially Protonated | Low to Moderate |
| 7.4 | Predominantly Neutral (Base) | Very Low |
| 9.0 | Neutral (Base) | Very Low |
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers (e.g., HCl for pH 2.0, citrate for pH 4.0, phosphate for pH 6.0, 7.4, and 9.0) at the desired ionic strength.
-
Add Excess Drug: Add an excess amount of Caroverine powder to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Drug: Centrifuge the samples at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the undissolved drug.
-
Quantify: Carefully collect the supernatant, dilute it with a suitable mobile phase, and determine the concentration of dissolved Caroverine using a validated analytical method such as HPLC-UV.
Cosolvency
Q: What cosolvents can be used to dissolve Caroverine for in-vitro experiments?
A: Cosolvency involves adding a water-miscible organic solvent to an aqueous solution to reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic drug.[13][14] For Caroverine, common laboratory solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), and Ethanol are effective.[][15] Specific formulations for Caroverine hydrochloride have been reported that achieve concentrations of ≥ 2.5 mg/mL.[2]
Table 2: Reported Solvent Formulations for Caroverine Hydrochloride
| Formulation Components | Achieved Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| DMSO | 100 mg/mL (requires ultrasound) | [2][16] |
Experimental Protocol: Screening for an Effective Cosolvent System
-
Prepare Stock Solution: Prepare a high-concentration stock solution of Caroverine in 100% of the chosen primary solvent (e.g., 50 mg/mL in DMSO).
-
Prepare Cosolvent Mixtures: In separate vials, prepare a range of cosolvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v of PEG 300 in water).
-
Spike and Observe: Add a small, fixed volume of the Caroverine stock solution to each cosolvent mixture to achieve the desired final drug concentration.
-
Equilibrate and Inspect: Vortex each vial and allow it to equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness.
-
Determine Maximum Solubility: If no precipitation is observed, incrementally add more stock solution until precipitation occurs to determine the saturation solubility for each cosolvent ratio.
Caption: Experimental workflow for cosolvent selection.
Cyclodextrin Complexation
Q: How can cyclodextrins enhance the aqueous solubility of Caroverine?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like Caroverine, into their central cavity, forming an "inclusion complex."[6][18] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common derivatives used in pharmaceutical formulations.[17][20]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 5, 10, 20, 40 mM HP-β-CD).
-
Add Excess Drug: Add an excess amount of Caroverine powder to each CD solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.
-
Sample and Analyze: Centrifuge the samples to remove undissolved drug. Collect the supernatant and analyze the concentration of dissolved Caroverine by HPLC-UV.
-
Plot Data: Plot the concentration of dissolved Caroverine (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this phase solubility diagram can be used to determine the complexation efficiency and binding constant.
Advanced Formulations: Solid Dispersions & Nanosuspensions
Q: For more advanced applications (e.g., oral formulation development), what other strategies can be used?
A: For significant enhancements in solubility and dissolution rate, especially for developing solid dosage forms, advanced formulation techniques are employed.[21][22][23]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[24] When the carrier dissolves, the drug is released as very fine, amorphous particles, which enhances the dissolution rate.[25] Common carriers include polymers like PVP K30, and methods include solvent evaporation and hot-melt extrusion.[25][26][27]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[28] This drastic increase in surface area leads to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[29][30] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants and can be used for oral, parenteral, and other delivery routes.[31][32]
Experimental Protocol: Solid Dispersion Preparation (Solvent Evaporation Method)
-
Dissolution: Dissolve both Caroverine and a hydrophilic polymer (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or an ethanol/dichloromethane mixture).[27]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (compared to the pure drug), and physical form (using DSC and PXRD to confirm an amorphous state).
Caption: Workflow for the solvent evaporation method.
References
- 1. CA1037477A - Caroverin fumarate - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caroverine - Wikipedia [en.wikipedia.org]
- 4. Caroverine | C22H27N3O2 | CID 65709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAROVERINE | 23465-76-1 [chemicalbook.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. Modulation of microenvironmental pH and utilization of alkalizers in crystalline solid dispersion for enhanced solubility and stability of clarithromicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. glpbio.com [glpbio.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. upm-inc.com [upm-inc.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. iosrphr.org [iosrphr.org]
- 28. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. hrpub.org [hrpub.org]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 31. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 32. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Caroverine Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Caroverine instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Caroverine and what are its primary mechanisms of action?
Caroverine is a quinoxaline derivative that functions as a multifunctional drug. Its primary mechanisms of action include:
-
Calcium Channel Blockade: It inhibits calcium influx into cells, which leads to muscle relaxation and reduced neuronal excitability.[1]
-
NMDA and AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist of AMPA receptors and a non-competitive antagonist of NMDA receptors. This modulation of glutamate receptors is implicated in its effects on pain perception and neuronal hyperexcitability.[1][2]
-
Antioxidant Properties: Caroverine has been shown to suppress lipid peroxidation and scavenge hydroxyl radicals, protecting cells from oxidative damage.[1][3]
Q2: What are the known stability issues with Caroverine?
The free base form of Caroverine is known to be unstable, particularly with exposure to light and heat.[4] It is also practically insoluble in water. While the hydrochloride salt is more water-soluble, it is even less stable than the base. The fumarate salt of Caroverine has been shown to have appreciably greater stability compared to both the base and the hydrochloride salt.[4]
Q3: How should I prepare and store Caroverine stock solutions?
For cell culture experiments, Caroverine is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the stock solution from light by using amber vials or wrapping them in foil.
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v).[5] However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Troubleshooting Guide: Caroverine Instability and Precipitation
This guide addresses common issues encountered when using Caroverine in cell culture experiments.
Problem 1: Inconsistent or lower-than-expected biological activity of Caroverine.
This is often the first indication of compound instability.
-
Cause A: Degradation of Caroverine in stock solution.
-
Solution: Ensure that your Caroverine stock solution is stored correctly (protected from light, at -20°C or -80°C) and has not been subjected to multiple freeze-thaw cycles. If the stock is old or has been handled improperly, it is best to prepare a fresh solution.
-
-
Cause B: Degradation of Caroverine in cell culture medium.
-
Solution: Caroverine is sensitive to heat and light. Minimize the time the Caroverine-containing medium is incubated at 37°C and protect it from light. Prepare fresh Caroverine-containing media immediately before each experiment. Consider performing a time-course experiment to assess the stability of Caroverine under your specific experimental conditions (see Experimental Protocols section).
-
-
Cause C: Interaction with media components.
-
Solution: Components in serum can sometimes contribute to the degradation of small molecules. If your experimental design allows, consider using a serum-free medium or reducing the serum concentration.
-
Problem 2: Precipitation is observed after adding Caroverine to the cell culture medium.
This is a common issue when diluting a DMSO stock solution into an aqueous medium.
-
Cause A: Poor solubility of Caroverine in aqueous media.
-
Solution: Caroverine base is poorly soluble in water.[4] Ensure you are using a salt form if higher aqueous solubility is required, though stability may be a concern.
-
-
Cause B: "Crashing out" of the compound upon dilution.
-
Solution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous medium. Employ a serial dilution method: first, dilute the DMSO stock into a small volume of medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the final culture volume.
-
-
Cause C: High final concentration of Caroverine.
-
Solution: If the final desired concentration of Caroverine exceeds its solubility limit in the culture medium, precipitation will occur. Refer to the solubility data table and consider working at a lower, more soluble concentration.
-
Quantitative Data
Table 1: Solubility of Caroverine Forms
| Compound Form | Solvent | Solubility |
| Caroverine Base | Water | Virtually insoluble[4] |
| Caroverine Hydrochloride | DMSO | >10 mg/mL |
| Caroverine Hydrochloride | Water | Insoluble |
| Caroverine Fumarate | Methanol, Ethanol | Soluble[4] |
| Caroverine Fumarate | Cold Water | Sparingly soluble[4] |
| Caroverine Fumarate | Hot Water | More soluble[4] |
Table 2: Photostability of Caroverine Forms in Methanol
The following table summarizes the percentage of unchanged Caroverine after irradiation with UV light at 30°C. This data is derived from a patent and serves to illustrate the relative photostability.[6]
| Irradiation Time (hours) | Caroverine Base (%) | Caroverine Hydrochloride (%) | Caroverine Fumarate (%) |
| 1 | 99.00 | 98.38 | 99.32 |
| 2 | 98.85 | 97.46 | 99.32 |
| 3 | 98.52 | 96.42 | 99.32 |
| 5 | 97.28 | 93.63 | 97.62 |
| 7 | 95.64 | 92.28 | 96.22 |
| 9 | 93.93 | 88.39 | 95.53 |
| 12 | 92.70 | 86.00 | 94.74 |
| 16 | 91.08 | 80.93 | 93.90 |
| 33 | 81.19 | 63.89 | 88.14 |
| 36 | 79.90 | 58.10 | 85.30 |
Table 3: Factors Influencing Caroverine Stability in Cell Culture Media
| Factor | Potential Impact on Caroverine | Mitigation Strategies |
| Temperature | Increased degradation at 37°C. | Prepare fresh solutions; minimize incubation time. |
| pH | Potential for hydrolysis at non-neutral pH. | Ensure media is properly buffered; check pH after adding Caroverine. |
| Light | Photodegradation, especially with UV exposure. | Use amber vials/tubes; work in a darkened environment or with filtered light. |
| Serum | Potential for enzymatic degradation. | Use serum-free media if possible; reduce serum concentration. |
| Oxygen | Potential for oxidation. | Maintain proper cell culture conditions; consider antioxidants if compatible with the experiment. |
Experimental Protocols
Protocol 1: Assessment of Caroverine Stability in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of Caroverine in your specific cell culture medium over time.
1. Materials:
-
Caroverine (e.g., fumarate salt)
-
Sterile DMSO
-
Your complete cell culture medium (with or without serum, as per your experimental conditions)
-
Sterile microcentrifuge tubes or 24-well plates
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., Shimpack CLC-ODC)
-
Acetonitrile (HPLC grade)
-
Buffer solution for mobile phase (e.g., as described in the literature for Caroverine analysis)
-
Perchloric acid or another suitable protein precipitation agent
2. Procedure:
-
Prepare Caroverine Solution: Prepare a solution of Caroverine in your complete cell culture medium at the highest concentration you use in your experiments. Make enough for all time points.
-
Incubation:
-
Dispense the Caroverine-containing medium into sterile tubes or wells of a plate, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
For a light-exposed control, place a parallel set of samples exposed to ambient light in the incubator. For a dark control, wrap a set of samples in aluminum foil.
-
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Sample Preparation for HPLC:
-
If your medium contains serum, perform a protein precipitation step. For example, add a cold protein precipitation agent (like perchloric acid to a final concentration of 0.1 M) to the medium sample, vortex, and centrifuge at high speed to pellet the proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for Caroverine. A potential starting point for method development could be a mobile phase of acetonitrile and buffer solution (30:70, v/v) with a flow rate of 1.0 mL/min and UV detection at 225 nm.
-
Inject a standard curve of Caroverine at known concentrations to quantify the amount remaining at each time point.
-
-
Data Analysis: Plot the concentration of Caroverine versus time. A decrease in concentration over time indicates instability. Calculate the half-life (t½) of Caroverine under your experimental conditions.
Visualizations
Caption: A workflow for troubleshooting Caroverine instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CA1037477A - Caroverin fumarate - Google Patents [patents.google.com]
Addressing batch-to-batch variability of Caroverine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Caroverine.
Frequently Asked Questions (FAQs)
1. What is Caroverine and what is its mechanism of action?
Caroverine is a drug known for its spasmolytic (muscle-relaxing) properties.[1][2] Its mechanism of action is multifaceted, primarily functioning as a calcium channel blocker, which reduces calcium influx into cells, leading to muscle relaxation and decreased neuronal excitability.[3] Additionally, it acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in pain signal transmission.[3][4][5] Caroverine also exhibits antioxidant properties, protecting cells from oxidative damage.[3][6]
2. What are the common causes of batch-to-batch variability in active pharmaceutical ingredients (APIs) like Caroverine?
Batch-to-batch variability in APIs can stem from several factors throughout the manufacturing process. These can include:
-
Raw Material Inconsistency: Variations in the quality, purity, or physical properties of starting materials and reagents.[7][8]
-
Manufacturing Process Deviations: Slight differences in reaction conditions such as temperature, pressure, reaction time, and mixing speed.[7]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of Caroverine, which can have different solubilities, dissolution rates, and stability, impacting bioavailability.[9][10][11][12]
-
Impurity Profile: Variations in the types and levels of impurities or degradation products.
-
Physical Properties: Differences in particle size, surface area, and crystal habit.[9][10]
-
Contamination: Introduction of foreign matter during production.[8]
3. How can I assess the quality and consistency of a new batch of Caroverine?
A comprehensive quality assessment should include a battery of analytical tests to compare the new batch against a reference standard or a previously qualified batch. Key tests include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantification of the active ingredient and impurity profiling using methods like High-Performance Liquid Chromatography (HPLC).
-
Physical Characterization: Analysis of properties like particle size, polymorphism (e.g., using X-ray diffraction or differential scanning calorimetry), and morphology.
-
Performance: For formulated products, dissolution testing is crucial to ensure consistent drug release.[13][14]
-
Stability: Assessing the degradation profile under stressed conditions (e.g., heat, light, humidity).[15][16]
Troubleshooting Guides
Issue 1: Inconsistent experimental results with different batches of Caroverine.
If you are observing variability in your experimental outcomes (e.g., in-vitro assays, animal studies) when using different lots of Caroverine, follow this troubleshooting workflow:
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary: Hypothetical Batch Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) | Acceptance Criteria | Potential Impact of Deviation |
| Purity (HPLC, % Area) | 99.8% | 98.5% | 99.7% | ≥ 99.5% | Lower potency, altered biological activity. |
| Impurity X (HPLC, % Area) | 0.05% | 0.75% | 0.06% | ≤ 0.1% | Potential for off-target effects or toxicity. |
| Particle Size (D50) | 25 µm | 50 µm | 24 µm | 20-30 µm | Altered dissolution rate and bioavailability.[10] |
| Dissolution at 30 min | 85% | 60% | 87% | ≥ 80% | Slower onset of action, reduced efficacy. |
| Polymorphic Form | Form I | Form II | Form I | Form I | Different solubility and stability.[17] |
Issue 2: Poor solubility or dissolution of a new Caroverine batch.
If a new batch of Caroverine exhibits poor solubility or a slower dissolution rate compared to previous batches, consider the following:
Troubleshooting Workflow for Poor Solubility/Dissolution
Caption: Troubleshooting workflow for poor solubility or dissolution.
Key Experimental Protocols
Protocol 1: Purity and Impurity Profiling by RP-HPLC
This method is adapted from validated RP-HPLC methods for Caroverine analysis.[4][15]
-
Instrumentation: HPLC system with UV detector.
-
Column: Shimpack CLC-ODC (C18) or equivalent.
-
Mobile Phase: Acetonitrile and buffer solution (e.g., pH 4.9) in a 30:70 (v/v) ratio.[4][15]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard stock solution of Caroverine (e.g., 100 µg/mL) in the mobile phase.
-
Prepare sample solutions of each batch at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms for the retention time of the main peak (identification) and the area of the main peak (purity).
-
Identify and quantify any impurity peaks relative to the main peak.
-
Protocol 2: Comparative Dissolution Testing
This protocol is based on general dissolution testing principles for oral solid dosage forms.[13][14][18]
-
Dissolution Medium: Based on the intended physiological environment (e.g., 0.1N HCl for gastric simulation, followed by a higher pH buffer like 6.8 for intestinal simulation).[19] The use of surfactants like sodium lauryl sulphate (SLS) may be necessary to improve the solubility of poorly soluble drugs.[19]
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).
-
Analyze the samples for dissolved Caroverine concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time for each batch and compare the dissolution profiles.
-
Protocol 3: Forced Degradation and Stability Assessment
This protocol helps to understand the stability profile of different batches under stress conditions.[15]
-
Stress Conditions:
-
Procedure:
-
Subject samples of each Caroverine batch to the stress conditions.
-
After the specified time, neutralize the acidic and alkaline samples.
-
Analyze all samples using a stability-indicating HPLC method (as in Protocol 1) to quantify the remaining Caroverine and the degradation products.
-
Compare the degradation profiles of the different batches.
-
Caroverine Signaling Pathway
Caroverine exerts its effects through multiple pathways, primarily by modulating ion channel activity and receptor function.
Caroverine's Multifaceted Mechanism of Action
Caption: Simplified signaling pathway of Caroverine.
References
- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study. | Semantic Scholar [semanticscholar.org]
- 6. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 13. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 14. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. scielo.br [scielo.br]
Refining experimental protocols to reduce Caroverine-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine their experimental protocols and address potential issues of cytotoxicity when working with Caroverine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Caroverine?
A1: Caroverine has a multifaceted mechanism of action. It primarily functions as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2][3] By blocking calcium influx and glutamate receptor activity, Caroverine can reduce neuronal excitability and protect against glutamate-induced neurotoxicity.[4][5] Additionally, it possesses antioxidant and smooth muscle relaxant properties.[4]
Q2: Is Caroverine expected to be cytotoxic?
A2: In many contexts, Caroverine is considered a neuroprotective agent due to its ability to counteract excitotoxicity and oxidative stress.[2][4] However, like many bioactive compounds, it can exhibit cytotoxicity at high concentrations. One study has shown that Caroverine induces dose-dependent growth inhibition and apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines, while showing no inhibitory effect on a non-cancerous fibroblast cell line (3T3) at similar concentrations.[3] This suggests that the cytotoxic effects of Caroverine may be cell-type specific and concentration-dependent.
Q3: What are the typical concentrations at which Caroverine has been shown to be cytotoxic?
A3: In a study on HNSCC cell lines, Caroverine showed IC50 values (the concentration that inhibits 50% of cell growth) ranging from 75.69 µM to 179.80 µM.[3] For researchers not investigating its anti-cancer properties, it is advisable to use concentrations well below this range to avoid unintended cytotoxicity.
Q4: What is the difference between apoptosis and necrosis, and which is more likely to be induced by Caroverine?
A4: Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytic cells without inducing an inflammatory response.[6][7] Necrosis is a form of uncontrolled cell death resulting from acute injury, leading to cell swelling, lysis, and the release of cellular contents, which can trigger inflammation.[6][8][9] The available research indicates that Caroverine-induced cytotoxicity in cancer cells occurs primarily through the induction of apoptosis.[3]
Troubleshooting Guides
Scenario 1: Unexpected Cell Death in Your Experiments
Q: I am using Caroverine for its neuroprotective effects, but I am observing significant cell death. What could be the cause?
A: Unexpected cell death in experiments with Caroverine can stem from several factors. Here is a troubleshooting checklist:
-
High Concentration: The most common cause of cytotoxicity is a high concentration of the compound.[10] You may be using a concentration that is toxic to your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cells.[11]
-
Solvent Toxicity: Caroverine is often dissolved in a solvent like DMSO or ethanol.[12] High concentrations of these solvents can be toxic to cells.[13][14] It is recommended to keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[15] Always include a vehicle control (medium with the same concentration of solvent as your highest Caroverine concentration) to assess the effect of the solvent alone.[15]
-
Prolonged Exposure: Continuous exposure to a compound, even at a non-toxic concentration, can lead to cumulative stress and cell death over time.[16][17] Consider the duration of your experiment and whether a shorter exposure time might be sufficient to achieve the desired effect.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to drugs.[4][5] Your cell line may be particularly sensitive to calcium channel blockers or glutamate receptor antagonists. It is important to consult the literature for information on your specific cell line or to empirically determine its sensitivity.
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) is a frequent cause of cell death in culture.[2] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
-
Poor Quality Reagents: Expired or improperly stored media, serum, or other supplements can negatively impact cell health.[2]
Scenario 2: Characterizing Caroverine-Induced Cytotoxicity in Cancer Research
Q: I am investigating the anti-cancer properties of Caroverine and want to confirm that it is inducing apoptosis. How can I do this?
A: To characterize the mechanism of Caroverine-induced cell death in cancer cells, you can perform the following:
-
Dose-Response and Time-Course Studies: First, establish the dose-dependent and time-dependent effects of Caroverine on your cancer cell line's viability using assays like MTT, MTS, or CCK-8.[18][19] This will allow you to determine the IC50 value and select appropriate concentrations for further mechanistic studies.[3][20]
-
Apoptosis vs. Necrosis Assays: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[21]
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are in necrosis.
-
-
Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[7] You can measure the activity of key caspases, such as caspase-3 and caspase-9, using colorimetric or fluorometric assays to confirm the involvement of the apoptotic pathway.
-
Morphological Analysis: Observe the cells under a microscope for characteristic morphological changes. Apoptotic cells typically show cell shrinkage, chromatin condensation, and membrane blebbing.[6] Necrotic cells often appear swollen and lysed.[6]
Data Presentation
Table 1: IC50 Values of Caroverine in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines.
| Cell Line | IC50 (µM) |
| SCC9 | 75.69 |
| SCC25 | 179.80 |
| CAL27 | Not specified in abstract |
| FaDu | Not specified in abstract |
| Data from a study on HNSCC cell lines.[3] |
Table 2: Key Parameters for Optimizing Caroverine Concentration in Cell Culture Experiments.
| Parameter | Recommendation | Rationale |
| Concentration Range | Start with a broad logarithmic range (e.g., 10 nM to 200 µM).[11] | To identify the full dose-response curve, from no effect to maximal effect/toxicity. |
| Exposure Duration | Test multiple time points (e.g., 24, 48, 72 hours).[16] | Drug effects can be time-dependent; short-term exposure may be reversible, while long-term exposure can lead to cumulative toxicity.[17] |
| Cell Seeding Density | Optimize for your specific cell line to ensure logarithmic growth throughout the experiment. | Over-confluent or sparse cultures can respond differently to drug treatment. |
| Vehicle Control | Include a control with the highest concentration of the solvent used (e.g., DMSO).[15] | To differentiate the effects of the drug from the effects of the solvent.[12][13] |
| Positive Control | Use a known cytotoxic agent for your cell line. | To validate that the cytotoxicity assay is working correctly. |
| Untreated Control | Include cells cultured in medium alone. | To establish a baseline for 100% cell viability. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of Caroverine using the MTT Assay
This protocol provides a method to assess the effect of Caroverine on cell viability and determine its IC50 value.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Caroverine stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Caroverine Treatment: Prepare serial dilutions of Caroverine in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Caroverine. Include wells for untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus the logarithm of Caroverine concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cells treated with Caroverine at the desired concentrations and for the appropriate time
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Caroverine's neuroprotective mechanisms.
Caption: Workflow for mitigating unexpected cytotoxicity.
References
- 1. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Two stable cell lines for screening of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Particular sensitivity to calcium channel blockers of the fast inward voltage-dependent sodium current involved in the invasive properties of a metastastic breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usab-tm.ro [usab-tm.ro]
- 7. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 8. Cell death: apoptosis versus necrosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 21. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in long-term Caroverine treatment studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Caroverine treatment studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about Caroverine's properties and challenges relevant to long-term experimental design.
Q1: What is the primary mechanism of action for Caroverine?
Caroverine is a multifaceted drug with a dual primary mechanism of action. It functions as both a glutamate receptor antagonist and a calcium channel blocker.[1][2] Specifically, it acts as a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors and, at higher concentrations, a non-competitive antagonist of NMDA (N-methyl-D-aspartate) receptors.[3][4][5] This antagonism reduces excessive nerve activity and excitotoxicity.[6][7] Concurrently, its function as a non-specific calcium channel blocker leads to the relaxation of smooth muscles and decreased neuronal excitability by inhibiting calcium influx into cells.[1][2]
Q2: What challenges observed in long-term clinical studies might be relevant for preclinical research?
Clinical studies on Caroverine, primarily for tinnitus, have highlighted that its therapeutic effects may diminish over time. Several studies report that while a single infusion provides immediate improvement, the effect is often not sustained during long-term follow-up (e.g., 3-6 months).[8][9] One study described the long-term effect as potentially "dissatisfying".[10] This suggests that pharmacodynamic tolerance (e.g., receptor desensitization) or pharmacokinetic changes could be significant factors to investigate in long-term animal and cell culture models. Furthermore, its limited oral uptake often necessitates intravenous or local administration, a key consideration for the design and feasibility of chronic in vivo studies.[11][12]
Q3: What are the common adverse effects of Caroverine that should be monitored in animal models?
Caroverine is generally well-tolerated in clinical settings.[3][10] However, long-term animal studies should include monitoring for potential side effects analogous to those reported in humans. These effects are typically mild and can indicate systemic stress or toxicity at the administered dose.
| Commonly Reported Side Effects | Potential Observations in Animal Models | References |
| Dizziness, Drowsiness, Fatigue | Ataxia, reduced mobility, lethargy, increased sleep time | [6][13] |
| Nausea, Vomiting, GI Discomfort | Pica (in rodents), weight loss, changes in food intake, diarrhea | [13][14] |
| Headache | Head-pressing, signs of irritability, aversion to handling | [6][13] |
| Dry Mouth | Increased water intake, excessive grooming of the snout | [6][15] |
| Allergic Reactions (e.g., Rash) | Dermatitis, skin lesions, edema, respiratory distress | [13] |
Q4: How does Caroverine's pharmacokinetic profile influence the design of long-term studies?
Caroverine's distribution is a critical factor for study design. Systemic administration (e.g., intravenous) results in broad distribution, including passage of the blood-brain barrier.[7] However, studies focusing on inner ear disorders have shown that local application on the round window membrane achieves significantly higher concentrations in the target tissue (perilymph) with much lower systemic plasma and cerebrospinal fluid levels.[11][12][16] This suggests that for organ-specific research, local delivery could be a more efficacious and safer long-term strategy, minimizing systemic side effects and confounding variables.[11][12] For long-term systemic studies, the potential for rapid metabolism or clearance should be assessed, as this could contribute to a decline in efficacy over time.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during long-term in vitro and in vivo experiments.
Diagram 1: Troubleshooting Workflow for In Vitro Studies
References
- 1. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 2. What is Caroverine used for? [synapse.patsnap.com]
- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijorl.com [ijorl.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Caroverine Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 7. karger.com [karger.com]
- 8. Randomised Controlled Clinical Study of Injection Caroverine and Ginkgo Biloba Extract in Cochlear Synaptic Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpulse.in [medpulse.in]
- 10. ijorl.com [ijorl.com]
- 11. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the side effects of Caroverine? [synapse.patsnap.com]
- 14. Caroverine: View Uses, Side Effects and Medicines [truemeds.in]
- 15. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 16. karger.com [karger.com]
Mitigating confounding variables in Caroverine research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Caroverine?
Caroverine is a multifaceted drug with several known mechanisms of action. It is recognized as a potent, competitive, and reversible antagonist of both NMDA and AMPA glutamate receptors.[1] Additionally, it functions as a calcium channel blocker and possesses antioxidant properties.[2][3] This complex pharmacology contributes to its application in diverse research areas, including inner ear tinnitus and smooth muscle spasms.[1][4]
Q2: What are the common research applications for Caroverine?
The primary research applications for Caroverine include the study and treatment of:
-
Tinnitus: Particularly cochlear synaptic tinnitus, where it is thought to act on disturbed NMDA and AMPA receptors.[1]
-
Smooth muscle spasms: Due to its spasmolytic and calcium channel blocking properties.[4]
-
Cerebrovascular diseases and neuroprotection: Its antiglutamatergic and calcium-blocking effects are being investigated for cerebro-protective properties.[5]
Q3: In which forms is Caroverine available for research?
Caroverine is available for research purposes in various forms, including oral tablets and capsules, as well as injectable solutions for intravenous or local administration.
Troubleshooting Guides
Problem 1: High variability in experimental results.
High variability in both in vitro and in vivo experiments with Caroverine can be a significant challenge. This can manifest as inconsistent dose-response curves, variable electrophysiological recordings, or unpredictable behavioral outcomes in animal models.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | - Ensure Caroverine is fully dissolved. For in vitro experiments, preparing a stock solution in a suitable solvent like DMSO and then diluting it in the aqueous experimental buffer is recommended. - Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. - Verify the final concentration of the solvent in the experimental medium is consistent across all conditions and does not exceed a concentration known to affect the cells or tissues (typically <0.1% for DMSO). |
| Cell Culture/Tissue Viability | - Regularly check cell line health, passage number, and morphology. Use cells within a consistent passage range for all experiments. - For primary neuronal cultures, ensure consistent dissection and culturing protocols.[6] - In tissue preparations, carefully monitor tissue health and viability throughout the experiment. |
| Experimental Conditions | - Maintain strict control over experimental parameters such as temperature, pH, and osmolarity of buffers. - For electrophysiology, ensure stable recording conditions and monitor seal resistance and access resistance throughout the experiment.[7] |
| Subject Heterogeneity (in vivo) | - In animal studies, consider factors such as age, sex, and genetic background. Use age- and sex-matched animals for control and experimental groups. - For clinical research in tinnitus, the heterogeneity of the patient population is a major confounding factor. Stratify patients based on tinnitus duration, severity, and underlying pathology.[2] |
Problem 2: The expected antagonistic effect of Caroverine is not observed.
Researchers may find that Caroverine does not produce the anticipated inhibition of NMDA/AMPA receptors or calcium channels in their experimental setup.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | - Verify the calculations for your dilutions. - Perform a dose-response curve to determine the optimal concentration range for your specific experimental model. Published effective concentrations can vary between cell types and tissues. |
| Receptor Subtype Specificity | - Caroverine's affinity may vary for different NMDA and AMPA receptor subunits. The cell line or tissue you are using may express subtypes for which Caroverine has lower affinity. - Characterize the receptor subunit composition of your experimental model if possible. |
| Presence of Endogenous Agonists/Modulators | - In tissue preparations, endogenous glutamate or other modulators may be present at concentrations that compete with Caroverine. - Ensure adequate washout periods and consider the use of enzyme inhibitors to break down endogenous neurotransmitters if appropriate for your experimental design. |
| Off-Target Effects | - Caroverine has multiple mechanisms of action. An unexpected effect in one signaling pathway might mask the expected effect in another. - Consider using more specific antagonists for NMDA, AMPA, or calcium channels as controls to dissect the specific contributions of each pathway. |
Data Presentation
Caroverine Pharmacokinetic Parameters
The following table summarizes available pharmacokinetic data for Caroverine in preclinical models. Note that data is limited and further studies are needed for a comprehensive profile across different species.
| Parameter | Species | Dose & Route | Value | Reference |
| Tmax (Time to Peak Concentration) | Rat | 72 mg/kg (oral) | 1 ± 0.7 h | [8] |
| Cmax (Peak Concentration) | Rat | 72 mg/kg (oral) | 229.24 ± 64.26 ng/mL | [8] |
| t1/2 (Half-life) | Rat | 72 mg/kg (oral) | 10.61 ± 0.2 h | [8] |
| Cmax (Peak Concentration) | Mouse | 500 mg/kg (IP) | Varies by compound | |
| Tmax (Time to Peak Concentration) | Mouse | 500 mg/kg (IP) | Varies by compound | |
| Half-life | Mouse | 500 mg/kg (IP) | Varies by compound |
Caroverine In Vitro Activity
While specific IC50 values for Caroverine are not consistently reported across the literature, its activity as an antagonist has been described.
| Target | Activity | Comments | Reference |
| NMDA Receptor | Antagonist | Potent, competitive, and reversible. | [1] |
| AMPA Receptor | Antagonist | Potent, competitive, and reversible. | [1] |
| L-type Calcium Channels | Blocker | Contributes to its spasmolytic effects. | [5] |
Experimental Protocols
General Protocol for In Vitro Testing of Caroverine on Primary Neuronal Cultures
This protocol provides a general framework for assessing the neuroprotective or electrophysiological effects of Caroverine on primary neuronal cultures.
1. Cell Culture:
-
Isolate primary neurons from embryonic rodent cortices (E18-19) as previously described.[6]
-
Plate cells on polyethyleneimine (PEI)-coated multi-well plates at a suitable density.
-
Culture neurons in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Allow cultures to mature for at least 7-10 days in vitro before experimentation.
2. Caroverine Preparation:
-
Prepare a 10 mM stock solution of Caroverine in DMSO.
-
On the day of the experiment, prepare serial dilutions of Caroverine in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Experimental Procedure (Example: Neurotoxicity Assay):
-
Co-treat neuronal cultures with an excitotoxic agent (e.g., 50 µM NMDA) and varying concentrations of Caroverine (e.g., 1 µM, 10 µM, 100 µM).
-
Include appropriate controls:
-
Vehicle control (culture medium with DMSO).
-
NMDA only control.
-
Caroverine only controls (at each concentration) to assess baseline toxicity.
-
-
Incubate for a predetermined time (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT assay or LDH assay.
4. Data Analysis:
-
Normalize cell viability data to the vehicle control.
-
Plot the dose-response curve for Caroverine's protective effect against NMDA-induced toxicity.
-
Calculate the EC50 value for neuroprotection if applicable.
Mandatory Visualizations
Signaling Pathways
Caption: Caroverine's multifaceted mechanism of action.
Experimental Workflow: Troubleshooting High Variability
Caption: Logical workflow for troubleshooting high experimental variability.
Logical Relationship: Mitigating Confounding Variables in Tinnitus Studies
Caption: Mitigating confounding variables in Caroverine tinnitus research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 3. What is Caroverine used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Caroverine and Other NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist Caroverine against other notable NMDA antagonists: Memantine, Ketamine, and Dizocilpine (MK-801). This document synthesizes experimental data on their mechanisms of action, efficacy in various models, and provides detailed experimental protocols to support further research.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation by the excitatory neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity.[3][4][5] This process is implicated in the pathophysiology of numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3][6] NMDA receptor antagonists are compounds that inhibit the action of the NMDA receptor, thereby offering a potential therapeutic strategy to mitigate excitotoxicity and provide neuroprotection.[7]
This guide focuses on Caroverine, a quinoxaline derivative, and compares its efficacy with three other well-characterized NMDA antagonists: Memantine, Ketamine, and Dizocilpine (MK-801).
Mechanism of Action
The primary mechanism of these compounds involves the modulation of NMDA receptor activity. However, they exhibit distinct profiles in their interaction with the receptor and other cellular targets.
Caroverine is a competitive and reversible antagonist of both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[8][9][10] In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker and possesses antioxidant properties, which may contribute to its neuroprotective effects.[6][11] Its multifaceted mechanism of action makes it a subject of interest for various conditions, particularly tinnitus.[8][9][10][12][13]
Memantine is an uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[14][15][16] Its mechanism is voltage-dependent, meaning it preferentially enters and blocks the channel when it is open, and its low affinity allows for rapid dissociation. This characteristic is thought to allow Memantine to block pathological, tonic NMDA receptor activation while preserving normal synaptic transmission.[16][17] Beyond NMDA receptor antagonism, Memantine has been shown to increase the release of neurotrophic factors from astroglia and exhibit anti-inflammatory effects by preventing microglial over-activation.[4][14]
Ketamine is a non-competitive NMDA receptor antagonist that acts as an open-channel blocker.[18][19][20] Its antidepressant effects are hypothesized to involve the preferential blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release and subsequent activation of AMPA receptors.[18][19][20] This cascade is believed to trigger downstream signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR), ultimately promoting synaptogenesis.[18]
Dizocilpine (MK-801) is a potent, non-competitive, and use-dependent NMDA receptor antagonist that acts as an open-channel blocker.[21][22][23] It binds with high affinity within the ion channel, effectively preventing ion flux.[22] While a powerful neuroprotective agent in preclinical models, its clinical development was halted due to significant side effects, including psychotomimetic effects and the induction of neuronal vacuolization (Olney's lesions) at higher doses.[22][24]
Signaling Pathways
The following diagrams illustrate the NMDA receptor signaling pathway and the cascade of events in glutamate-induced excitotoxicity.
Comparative Efficacy Data
Direct head-to-head comparative studies of Caroverine against Memantine, Ketamine, and Dizocilpine across a range of preclinical models are limited. The following tables summarize available quantitative data to facilitate comparison.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor Target(s) | IC50 / Ki | Experimental Model | Reference(s) |
| Caroverine | NMDA, AMPA | Data not consistently reported | Guinea pig cochlear neurons | [25] |
| Memantine | NMDA (uncompetitive) | IC50: ~1-10 µM | Cultured neurons | [26] |
| Ketamine | NMDA (non-competitive) | IC50: ~1-5 µM | Cultured hippocampal neurons | [24] |
| Dizocilpine (MK-801) | NMDA (non-competitive) | IC50: ~10-50 nM | Rat brain membranes | [27] |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions (e.g., agonist concentration, membrane potential, cell type).
Table 2: Preclinical Efficacy in Neuroprotection Models
| Compound | Experimental Model | Key Findings | Reference(s) |
| Caroverine | Hypoxia in humans | Attenuated hypoxia-induced vigilance decrement. | [28] |
| Tinnitus (clinical) | 64% of patients showed a reduction in tinnitus. | [12] | |
| Memantine | Ischemic stroke (rat) | Reduced infarct size and improved neurological function. | [15] |
| Excitotoxicity (cultured neurons) | Protected neurons from NMDA-induced excitotoxicity. | [14] | |
| Ketamine | Traumatic brain injury (clinical protocol) | Investigated for its potential to reduce intracranial pressure and provide neuroprotection. | [29] |
| Depression (preclinical) | Rapid antidepressant effects through synaptogenesis. | [18][19] | |
| Dizocilpine (MK-801) | Focal ischemia (rat) | Dose-dependent reduction in infarct volume. | [18] |
| Excitotoxicity (rat) | Protected against NMDA- and quinolinate-induced neurodegeneration. | [3] |
Table 3: Clinical Applications and Major Side Effects
| Compound | Primary Clinical Application(s) | Notable Side Effects |
| Caroverine | Tinnitus, smooth muscle spasms | Generally well-tolerated, mild dizziness or gastrointestinal upset reported.[13] |
| Memantine | Alzheimer's disease, vascular dementia | Dizziness, headache, confusion.[16] |
| Ketamine | Anesthesia, treatment-resistant depression | Dissociative effects, psychotomimetic symptoms, increased blood pressure.[18][20] |
| Dizocilpine (MK-801) | Not used clinically | Psychotomimetic effects, cognitive disruption, neurotoxicity (Olney's lesions).[22][24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to evaluate NMDA antagonists.
In Vitro Electrophysiology
Objective: To characterize the inhibitory effects of NMDA antagonists on receptor function.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are typically performed on cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with specific NMDA receptor subunits.[30][31]
-
Recording: Cells are voltage-clamped, and currents are evoked by the application of NMDA and a co-agonist like glycine.
-
Antagonist Application: The antagonist is applied at varying concentrations to determine its effect on the NMDA-evoked currents.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response. The voltage dependency of the block can also be assessed by measuring inhibition at different holding potentials.
In Vivo Microdialysis
Objective: To measure the effect of NMDA antagonists on extracellular glutamate levels in the brain of a living animal.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., hippocampus, striatum) of an anesthetized animal.[20]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including glutamate, diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: The NMDA antagonist is administered systemically or locally through the microdialysis probe.
-
Analysis: The concentration of glutamate in the dialysate samples is quantified using techniques like high-performance liquid chromatography (HPLC).
Animal Models of Neuroprotection (e.g., Ischemic Stroke Model)
Objective: To evaluate the neuroprotective efficacy of NMDA antagonists in an in vivo model of neuronal injury.
Methodology:
-
Induction of Ischemia: Focal cerebral ischemia is induced in rodents (e.g., rats, mice) by occluding the middle cerebral artery (MCAO).[6]
-
Drug Administration: The NMDA antagonist or vehicle is administered at a specific time point before, during, or after the ischemic insult.
-
Behavioral Assessment: Neurological deficits are assessed at various time points post-ischemia using a battery of behavioral tests (e.g., neurological deficit score, rotarod).
-
Histological Analysis: After a set survival period, the animals are euthanized, and their brains are processed for histological analysis. Infarct volume is typically quantified using staining methods like 2,3,5-triphenyltetrazolium chloride (TTC).
Morris Water Maze
Objective: To assess the effects of NMDA antagonists on spatial learning and memory.[32][33][34][35][36][37]
Methodology:
-
Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface. Visual cues are placed around the room.[32][33][34][35][36][37]
-
Acquisition Phase: Rodents are trained over several days to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.
-
Drug Administration: The NMDA antagonist is administered before the training sessions.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
Discussion and Future Directions
Caroverine presents a unique pharmacological profile as a dual NMDA and AMPA receptor antagonist with additional calcium channel blocking and antioxidant properties.[6][8][9][10][11] This multifaceted mechanism may offer a broader spectrum of therapeutic effects compared to more selective NMDA antagonists. The available clinical data for Caroverine is primarily focused on tinnitus, where it has shown promising results.[8][9][10][12]
In contrast, Memantine, Ketamine, and Dizocilpine have been more extensively studied in the context of neurodegenerative diseases, depression, and as research tools to understand NMDA receptor function. Memantine's low-affinity and uncompetitive antagonism is thought to contribute to its favorable safety profile in the treatment of Alzheimer's disease.[16][17] Ketamine's rapid antidepressant effects have opened new avenues for the treatment of mood disorders, although its psychotomimetic side effects remain a concern.[18][19][20] Dizocilpine, while a potent neuroprotectant in preclinical studies, is limited by its neurotoxicity at higher doses.[22][24]
A significant gap in the literature is the lack of direct, quantitative comparative studies of Caroverine against these other NMDA antagonists in standardized preclinical models of neurodegeneration and other neurological disorders. Such studies would be invaluable for elucidating the relative potency and efficacy of Caroverine and for identifying its most promising therapeutic applications beyond tinnitus.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the neuroprotective efficacy of Caroverine with Memantine, Ketamine, and Dizocilpine in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases.
-
Dose-response studies: Establishing comprehensive dose-response relationships for the neuroprotective effects of Caroverine.
-
Elucidation of downstream signaling: Investigating the specific intracellular signaling pathways modulated by Caroverine in comparison to other NMDA antagonists.
-
Clinical trials: Expanding the clinical investigation of Caroverine to neurological conditions beyond tinnitus.
By addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of Caroverine and its place among the growing arsenal of NMDA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 7. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. | Semantic Scholar [semanticscholar.org]
- 8. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can caroverine be used for tinnitus treatment? [svelic.se]
- 10. doaj.org [doaj.org]
- 11. Caroverine, a multifunctional drug with antioxidant functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. STERIS PHARMA | Buy Medicine Online in India [sterisonline.com]
- 14. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 20. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. madison-proceedings.com [madison-proceedings.com]
- 22. Dizocilpine - Wikipedia [en.wikipedia.org]
- 23. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Inhibition by dizocilpine (MK-801) of striatal dopamine release induced by MPTP and MPP+: possible action at the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational Modeling of Therapy with the NMDA Antagonist in Neurodegenerative Disease: Information Theory in the Mechanism of Action of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 31. DSpace [archive.hshsl.umaryland.edu]
- 32. researchgate.net [researchgate.net]
- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Morris Water Maze Model [panache.ninds.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mmpc.org [mmpc.org]
- 37. files.core.ac.uk [files.core.ac.uk]
Caroverine's Tinnitus Therapeutic Effect: A Preclinical Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caroverine's performance in preclinical tinnitus models against other emerging alternatives. The following sections detail the experimental data, protocols, and underlying mechanisms of action for Caroverine and other notable compounds, offering a comprehensive overview of the current preclinical landscape for tinnitus therapeutics.
Caroverine, a quinoxaline-derivative, has been investigated for its therapeutic potential in tinnitus, primarily attributed to its dual-action mechanism as a glutamate receptor antagonist and a calcium channel blocker.[1][2] Preclinical evidence, largely from guinea pig models, suggests that Caroverine can mitigate the effects of noise-induced tinnitus.[1][3] This guide compares the preclinical findings for Caroverine with three other compounds that have shown promise in animal models of tinnitus: AC102, Retigabine (and its analog RL-81), and the standardized Ginkgo biloba extract EGb 761®.
Comparative Analysis of Preclinical Data
The following tables summarize the quantitative data from key preclinical studies on Caroverine and its alternatives. It is important to note that direct comparisons are nuanced due to variations in animal models, tinnitus induction methods, and outcome measures across studies.
| Compound | Animal Model | Tinnitus Induction | Administration | Key Quantitative Outcomes | Reference |
| Caroverine | Guinea Pig | Noise Trauma (110 dB SPL for 1h) | Local application to the round window membrane | Significant protection of cochlear function against noise-induced hearing loss, as measured by Auditory Brainstem Response (ABR) threshold shifts.[1] | [1] |
| AC102 | Mongolian Gerbil | Mild Noise Trauma | Intratympanic injection | - Significantly reduced behavioral signs of tinnitus (Gap Prepulse Inhibition of Acoustic Startle - GPIAS). - Significantly reduced noise-induced loss of inner hair cell ribbon synapses.[4][5] | [4][5] |
| Retigabine/ RL-81 | Mouse | Noise Exposure (116 dB SPL for 45 mins) | Systemic injection | - Retigabine prevented the development of tinnitus in 50% of noise-exposed mice that would have otherwise developed it. - RL-81, a more potent analog, is under further preclinical investigation.[6][7][8] | [6][7][8] |
| Ginkgo Biloba (EGb 761®) | Mongolian Gerbil | Noise Trauma | Oral administration | - Restoration of hearing thresholds to pre-trauma conditions. - Complete relief of tinnitus symptoms in 7 out of 9 animals during treatment.[9] | [9] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of these compounds are rooted in their distinct mechanisms of action, targeting different aspects of tinnitus pathophysiology.
Caroverine: Primarily acts as an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2] By blocking these receptors in the cochlea, Caroverine is thought to reduce the excitotoxicity and aberrant neuronal firing that are implicated in the generation of tinnitus following noise-induced trauma.[1] It also exhibits calcium channel blocking properties.[1]
AC102: This novel compound is believed to work by regenerating the connections between the auditory nerve and inner ear sensory cells.[4][5] Preclinical studies have shown that AC102 can restore damaged ribbon synapses, which are crucial for the transmission of auditory signals.[4][5]
Retigabine/RL-81: These compounds are potassium channel activators, specifically targeting KCNQ2/3 channels.[6][8] By enhancing the activity of these channels, they reduce neuronal hyperexcitability in auditory centers of the brain, such as the dorsal cochlear nucleus, which is associated with the perception of tinnitus.[6]
Ginkgo Biloba (EGb 761®): The mechanism of EGb 761® is multifaceted, involving improved blood flow, antioxidant properties, and modulation of neurotransmitter systems.[9] In the context of tinnitus, its beneficial effects are thought to stem from its ability to protect against oxidative stress and improve microcirculation in the inner ear.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following provides an overview of the experimental protocols used in the cited studies.
Caroverine Preclinical Protocol
-
Animal Model: Albino guinea pigs.[1]
-
Tinnitus Induction: Exposure to one-third-octave band noise centered at 6.3 kHz at an intensity of 110 dB SPL for 1 hour.[1]
-
Drug Administration: Local application of Caroverine onto the round window membrane using gelfoam.[1] Two different doses were tested.[1]
-
Outcome Measures: Auditory Brainstem Response (ABR) was measured at regular time intervals following noise exposure to assess auditory thresholds and cochlear function.[1]
AC102 Preclinical Protocol
-
Tinnitus Induction: Mild noise trauma designed to induce synaptopathy without hair cell loss.[4][5]
-
Drug Administration: Intratympanic application of AC102, tested in both single and multiple injection protocols.[4][5]
-
Outcome Measures:
Retigabine Preclinical Protocol
-
Animal Model: Mice.[6]
-
Tinnitus Induction: Sedated mice were exposed in one ear to a 116-decibel sound for 45 minutes.[6]
-
Drug Administration: Injections of Retigabine were administered 30 minutes into the noise exposure and twice daily for the following five days.[6]
-
Outcome Measures: Tinnitus was assessed seven days after noise exposure using startle experiments (a form of gap detection).[6]
Ginkgo Biloba (EGb 761®) Preclinical Protocol
-
Animal Model: Mongolian gerbils (Meriones unguiculatus).[9]
-
Tinnitus Induction: Noise trauma to induce permanent hearing loss and tinnitus.[9]
-
Drug Administration: Daily oral administration of EGb 761® (100 mg/kg body weight) via a feeding cannula for three weeks.[9]
-
Outcome Measures:
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Caroverine's action and a typical experimental workflow for preclinical tinnitus studies.
Caption: Proposed mechanism of Caroverine in mitigating excitotoxicity.
Caption: General experimental workflow for preclinical tinnitus studies.
References
- 1. Protection of auditory function against noise trauma with local caroverine administration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. tandfonline.com [tandfonline.com]
- 5. karger.com [karger.com]
- 6. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tinnitusjournal.com [tinnitusjournal.com]
- 8. karger.com [karger.com]
- 9. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Caroverine and Other Calcium Channel Blockers in Spasmolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spasmolytic properties of caroverine against other established calcium channel blockers, namely nifedipine, verapamil, and the non-specific spasmolytic agent, papaverine. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative efficacy and mechanisms of these compounds in inducing smooth muscle relaxation.
Introduction
Smooth muscle spasms are implicated in a variety of pathological conditions, including gastrointestinal disorders, vascular diseases, and urological issues. The therapeutic intervention for these conditions often involves the use of spasmolytic agents, with calcium channel blockers (CCBs) being a prominent class. These drugs exert their effect by inhibiting the influx of extracellular calcium (Ca2+) into smooth muscle cells, a critical step in the contractile process.
Mechanism of Action: A Comparative Overview
The primary mechanism by which caroverine and other calcium channel blockers induce smooth muscle relaxation is by blocking the L-type voltage-gated calcium channels. This action prevents the influx of calcium into the smooth muscle cells, thereby inhibiting the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.
While sharing this common pathway, the specifics of their actions and their selectivity for different tissues can vary.
-
Caroverine : Functions by inhibiting calcium influx into cells, which is particularly effective in smooth muscle tissues, leading to muscle relaxation.[2] It is also recognized as an antagonist of NMDA and non-NMDA glutamate receptors.[3]
-
Nifedipine : A dihydropyridine calcium channel blocker that is a potent vasodilator and effectively inhibits contractions in various smooth muscles, including the guinea-pig ileum.[4][5]
-
Verapamil : A phenylalkylamine calcium channel blocker that demonstrates inhibitory effects on intestinal smooth muscle contractions induced by various stimuli.[1][6]
-
Papaverine : A non-specific phosphodiesterase inhibitor that also has direct actions on calcium channels, leading to smooth muscle relaxation.[7] It is often used as a standard reference compound in spasmolytic studies.
Quantitative Comparison of Spasmolytic Potency
Direct comparative studies of caroverine against other CCBs for spasmolytic activity are limited. The following table summarizes available IC50 values from various studies on the guinea pig ileum, a standard model for assessing spasmolytic effects. It is crucial to note that these values are from different experiments and should be interpreted with caution as experimental conditions can vary.
| Compound | Agonist | Tissue | IC50 (µM) | Reference |
| Papaverine | Nerve-mediated contraction (oral compartment) | Guinea-pig ileum | 3.53 | [7][8] |
| Nerve-mediated contraction (anal compartment) | Guinea-pig ileum | 4.76 | [7][8] | |
| Nifedipine | Acetylcholine (phasic contraction) | Guinea-pig ileum | Not specified, effective in pM to nM range | [4] |
| Histamine (tonic contraction) | Guinea-pig ileum | Not specified, high sensitivity | [4] | |
| Verapamil | Acetylcholine-induced contraction | Guinea-pig ileum | Not specified, demonstrates inhibition | [1] |
| Field stimulation-induced contraction | Guinea-pig ileum | Not specified, demonstrates inhibition | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Assessing Spasmolytic Activity
To enable direct and reliable comparison of the spasmolytic activity of caroverine and other calcium channel blockers, a standardized in vitro experimental protocol using an isolated organ bath is essential.
Isolated Guinea Pig Ileum Preparation
Objective: To measure the inhibitory effect of test compounds on agonist-induced contractions of isolated guinea pig ileum smooth muscle.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Spasmogenic agents (e.g., Acetylcholine, Histamine, KCl)
-
Test compounds (Caroverine, Nifedipine, Verapamil, Papaverine)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
A segment of the terminal ileum (10-15 cm from the ileo-caecal junction) is isolated from a euthanized guinea pig and placed in fresh, oxygenated Tyrode's solution.
-
The lumen is gently flushed to remove contents.
-
A 2-3 cm segment of the ileum is suspended vertically in an organ bath chamber containing Tyrode's solution at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The lower end of the tissue is attached to a fixed hook, and the upper end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.
-
After equilibration, the tissue is contracted with a submaximal concentration of a spasmogen (e.g., 60 mM KCl or 1 µM Acetylcholine).
-
Once a stable contraction plateau is reached, the test compound is added to the bath in a cumulative manner, and the relaxation response is recorded.
-
The percentage of relaxation is calculated relative to the maximal contraction induced by the spasmogen.
-
Concentration-response curves are plotted, and IC50 values are calculated using appropriate pharmacological software.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Smooth Muscle Contraction and Relaxation
The following diagram illustrates the key signaling events leading to smooth muscle contraction and the points of intervention for calcium channel blockers.
Caption: Signaling pathway of smooth muscle contraction and inhibition by CCBs.
Experimental Workflow for Spasmolytic Activity Assessment
The following diagram outlines the logical flow of an experiment designed to compare the spasmolytic activity of different compounds.
Caption: Experimental workflow for comparing spasmolytic activity.
Conclusion
Caroverine presents a unique pharmacological profile with its combined calcium channel blocking and NMDA receptor antagonistic activities. While it is utilized for its spasmolytic effects, a clear quantitative ranking of its potency against established calcium channel blockers like nifedipine and verapamil is not well-documented in publicly available literature. The provided data and experimental protocol offer a framework for researchers to conduct direct comparative studies. Such investigations are crucial for elucidating the precise therapeutic potential of caroverine as a spasmolytic agent and for informing the development of novel drugs for conditions involving smooth muscle hyperreactivity. The multifaceted nature of caroverine may offer therapeutic advantages in complex pathologies where both calcium influx and glutamatergic signaling play a role.
References
- 1. Effects of verapamil on acetylcholine and field stimulation induced contraction in postnatal development of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papaverine-induced inhibition of electrical and mechanical activity and calcium movements of rat ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. The effect of nifedipine on the contractile responses of the longitudinal and circular muscle of the isolated guinea-pig ileum to various agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nifedipine on smooth muscle cells of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic activity of verapamil and diltiazem against different intestinal smooth muscle stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Caroverine's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Caroverine's neuroprotective effects against two prominent alternatives, Riluzole and Memantine. The information presented herein is based on a meticulous review of preclinical and clinical data, with a focus on providing the detailed experimental context necessary for replication and further investigation.
Caroverine, a quinoxaline derivative, has demonstrated a multifaceted neuroprotective profile, primarily attributed to its roles as a glutamate receptor antagonist, a calcium channel blocker, and an antioxidant. This guide delves into the key findings supporting these mechanisms and presents a comparative analysis with Riluzole and Memantine, two other neuroprotective agents that also modulate glutamatergic neurotransmission.
Comparative Analysis of Neuroprotective Agents
To facilitate a clear comparison, the following tables summarize the key characteristics, mechanisms of action, and available quantitative data for Caroverine, Riluzole, and Memantine.
| Feature | Caroverine | Riluzole | Memantine |
| Primary Mechanism of Action | Competitive AMPA receptor antagonist, non-competitive NMDA receptor antagonist, calcium channel blocker, antioxidant.[1] | Inhibits glutamate release, blocks voltage-gated sodium channels, and non-competitively blocks NMDA receptors. | Uncompetitive, low-to-moderate affinity antagonist of NMDA receptors. |
| Primary Therapeutic Indications | Tinnitus, cerebrovascular disorders. | Amyotrophic Lateral Sclerosis (ALS). | Alzheimer's disease, vascular dementia. |
| Additional Properties | Spasmolytic. |
Quantitative Data Comparison
The following table presents a summary of quantitative data from various studies. Direct comparison is challenging due to the different experimental models and conditions used.
| Parameter | Caroverine | Riluzole | Memantine |
| In Vitro Neuroprotection (Excitotoxicity Models) | Data from specific in-vitro excitotoxicity assays (e.g., MTT, LDH) demonstrating neuroprotection by Caroverine against glutamate-induced damage is limited in the available literature. | In motoneuron-enriched cultures, Riluzole significantly reduced glutamate (EC50 ~300 µM) and NMDA (100 µM) induced neurotoxicity in a dose-dependent manner. | In cultured cortical neurons, co-administration of Memantine (50 µM) with glutamate (300 µM) completely prevented the loss of neuronal activity synchronization. In another study, Memantine (10 µM) protected cultured rat hippocampal neurons from NMDA-induced cell death. |
| Antioxidant Activity | Exhibits strong antioxidant activity by scavenging hydroxyl radicals with a high rate constant (k=1.9 x 10¹⁰ M⁻¹s⁻¹). | Demonstrates antioxidant properties by preventing H₂O₂-induced cell death in SH-SY5Y cells at concentrations of 1-10 µM. | |
| Clinical Efficacy (Primary Indication) | In a placebo-controlled study on tinnitus, 63.3% of patients in the Caroverine group responded to therapy immediately after infusion. | In clinical trials for ALS, Riluzole has been shown to modestly extend patient survival. | In a 28-week trial for moderate to severe Alzheimer's disease, patients receiving Memantine showed statistically significant benefits in cognitive function (SIB) and global status (CIBIC-Plus) compared to placebo. |
| Dosage (Clinical Trials) | Tinnitus: Single infusion or oral doses of 40-120 mg. | ALS: Typically 50 mg twice daily. | Alzheimer's Disease: Titrated up to 20 mg per day. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of Caroverine's neuroprotective action.
Caption: General experimental workflow for in vitro excitotoxicity assays.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for assessing neuroprotection. While specific studies applying these protocols to Caroverine in excitotoxicity models are limited, these methods are standard in the field and can be adapted for such investigations.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cell line)
-
96-well culture plates
-
Neuroprotective agent (Caroverine, Riluzole, or Memantine)
-
Excitotoxic agent (e.g., Glutamate, NMDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7)
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a desired density and culture for 24-48 hours.
-
Pre-treat the cells with various concentrations of the neuroprotective agent for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding the excitotoxic agent to the culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Neuronal cell culture
-
96-well culture plates
-
Neuroprotective agent
-
Excitotoxic agent
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Plate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol to culture, treat, and induce excitotoxicity in the neuronal cells.
-
After the 24-hour incubation, carefully collect the culture supernatant from each well.
-
Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader. The amount of color change is proportional to the amount of LDH released and, therefore, the extent of cell death.
Measurement of NMDA-Induced Calcium Influx
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation, a key event in excitotoxicity.
Materials:
-
Neuronal cell culture grown on glass coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA
-
Neuroprotective agent
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the cultured neurons with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing NMDA to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
To test the effect of the neuroprotective agent, pre-incubate the cells with the compound before NMDA application and compare the resulting calcium influx to the control (NMDA alone).
Glutamate Release Assay from Synaptosomes
This assay measures the release of glutamate from isolated nerve terminals (synaptosomes), providing insight into the presynaptic effects of a drug.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose buffer
-
Percoll gradients
-
Krebs-Ringer buffer
-
Depolarizing agent (e.g., high concentration of KCl)
-
Neuroprotective agent
-
Glutamate assay kit or HPLC system for glutamate detection
Procedure:
-
Isolate synaptosomes from the brain tissue using a standard protocol involving homogenization and Percoll gradient centrifugation.
-
Resuspend the purified synaptosomes in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with the neuroprotective agent.
-
Stimulate glutamate release by depolarizing the synaptosomes with a high concentration of KCl.
-
After a short incubation, pellet the synaptosomes by centrifugation.
-
Collect the supernatant and measure the glutamate concentration using a glutamate assay kit or by HPLC.
-
Compare the amount of glutamate released in the presence and absence of the neuroprotective agent.
This guide provides a foundational framework for replicating and extending the research on Caroverine's neuroprotective properties. By offering a direct comparison with established neuroprotective agents and detailing the experimental methodologies, it is intended to accelerate further investigation into the therapeutic potential of Caroverine in a range of neurological disorders.
References
A Head-to-Head Comparison of Caroverine and Memantine on Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable glutamate receptor modulators: Caroverine and Memantine. Both compounds have garnered interest for their therapeutic potential in neurological disorders by targeting the excitatory glutamate system. This document synthesizes available experimental data to objectively compare their performance, with a focus on their interactions with NMDA and AMPA receptors.
Introduction to Caroverine and Memantine
Caroverine is a quinoxaline derivative originally developed as a spasmolytic agent.[1] Subsequent research has revealed its activity as a glutamate receptor antagonist, showing effects on both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][4] It has been investigated for its potential therapeutic applications in conditions such as tinnitus.[1]
Memantine is an adamantane derivative that is a well-established, clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease.[5] Its primary mechanism of action is as an uncompetitive, open-channel blocker of NMDA receptors.[5] More recent evidence has demonstrated that Memantine also exhibits inhibitory effects on calcium-permeable AMPA (CP-AMPA) receptors.[6]
Mechanism of Action at Glutamate Receptors
A direct comparative study using microiontophoretic ejection in the guinea pig cochlea demonstrated distinct profiles for the two compounds. Memantine was found to inhibit NMDA-induced neuronal firing without affecting AMPA-stimulated activity. In contrast, Caroverine was capable of blocking both NMDA- and AMPA-induced firing, highlighting its broader spectrum of activity on ionotropic glutamate receptors.
Caroverine: A Dual NMDA and AMPA Receptor Antagonist
Memantine: A Well-Characterized NMDA Receptor Antagonist with AMPA Receptor Activity
Memantine acts as an uncompetitive open-channel blocker of the NMDA receptor, with a preference for receptors in an excessively active state. This voltage-dependent and rapid on/off kinetic profile is thought to contribute to its favorable side-effect profile compared to other NMDA receptor antagonists. Its IC50 for NMDA receptors is generally in the low micromolar range, varying with receptor subtype and experimental conditions.[8][9]
Recent studies have expanded our understanding of Memantine's pharmacology, revealing its ability to also inhibit calcium-permeable AMPA receptors (CP-AMPARs).[6] This inhibition is dependent on the subunit composition of the AMPA receptor, with significantly higher potency at calcium-permeable subtypes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Memantine's interaction with NMDA and AMPA receptors. As of the latest literature review, corresponding quantitative data for Caroverine is not publicly available.
Table 1: Memantine Potency at NMDA Receptor Subtypes
| NMDA Receptor Subtype | IC50 (µM) | Experimental Conditions | Reference |
| NR1/2A | ~1.0 - 2.8 | Whole-cell patch clamp, 0 Mg²⁺ | [9][10] |
| NR1/2B | ~0.5 - 1.0 | Whole-cell patch clamp, 0 Mg²⁺ | [9] |
| NR1/2C | ~0.5 | Whole-cell patch clamp, 0 Mg²⁺ | [9] |
| NR1/2D | ~0.5 | Whole-cell patch clamp, 0 Mg²⁺ | [9] |
Table 2: Memantine Potency at AMPA Receptor Subtypes
| AMPA Receptor Subtype | Auxiliary Subunit | IC50 (µM) | Experimental Conditions | Reference |
| GluA1 (CP-AMPAR) | γ2 | 15 ± 2 | Whole-cell patch clamp | [6] |
| GluA1 (CP-AMPAR) | γ8 | 10 ± 2 | Whole-cell patch clamp | [6] |
| GluA2(Q) (CP-AMPAR) | γ2 | 49 ± 2 | Whole-cell patch clamp | [6][11][12] |
| GluA2(Q) (CP-AMPAR) | γ8 | 48 ± 3 | Whole-cell patch clamp | [6][11][12] |
| GluA2(E) (CP-AMPAR) | γ2 | 25 ± 2 | Whole-cell patch clamp | [6][13] |
| GluA2(R) (CI-AMPAR) | γ2 | 1129 ± 85 | Whole-cell patch clamp | [6][11][12] |
CP-AMPAR: Calcium-Permeable AMPA Receptor; CI-AMPAR: Calcium-Impermeable AMPA Receptor
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by NMDA and AMPA receptors, the primary targets of Caroverine and Memantine.
Experimental Protocols
The characterization of Caroverine and Memantine's effects on glutamate receptors relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recordings from neurons or cell lines expressing specific receptor subtypes.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through receptor channels in response to agonist application and in the presence of antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Caroverine and Memantine on NMDA and AMPA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) transfected with specific glutamate receptor subunits.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (e.g., artificial cerebrospinal fluid) containing physiological concentrations of ions.
-
Internal solution for the patch pipette, containing a different ionic composition to mimic the intracellular environment.
-
Glutamate receptor agonists (e.g., NMDA, glutamate, AMPA).
-
Co-agonists for NMDA receptors (e.g., glycine or D-serine).
-
Caroverine and Memantine stock solutions.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Gigaseal: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV) to record inward currents.
-
Agonist Application: Perfuse the cell with the external solution containing a known concentration of the appropriate agonist (and co-agonist for NMDA receptors) to evoke a baseline current.
-
Antagonist Application: Co-apply varying concentrations of Caroverine or Memantine with the agonist and record the resulting inhibition of the current.
-
Data Analysis: Measure the peak or steady-state current amplitude at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data with a logistic function to determine the IC50 value.
Conclusion
Caroverine and Memantine are both modulators of the glutamate system but exhibit distinct pharmacological profiles. Memantine is a well-characterized uncompetitive antagonist of NMDA receptors with more recently discovered inhibitory effects on calcium-permeable AMPA receptors. Its potency varies across different receptor subtypes, with IC50 values in the low to high micromolar range.
Caroverine is described as a broad-spectrum antagonist at both NMDA and AMPA receptors. While its qualitative effects are documented, a lack of publicly available quantitative data (IC50 or Ki values) currently limits a direct, data-driven comparison of its potency against that of Memantine. Further research providing these quantitative metrics for Caroverine would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts targeting glutamate receptors.
References
- 1. karger.com [karger.com]
- 2. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caroverine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. key-binding-interactions-for-memantine-in-the-nmda-receptor - Ask this paper | Bohrium [bohrium.com]
- 6. Memantine Inhibits Calcium-Permeable AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caroverine hydrochloride | NMDAR | GluR | iGluR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jneurosci.org [jneurosci.org]
- 10. State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Croverin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Croverin. The following procedures and data are designed to ensure a safe laboratory environment and proper management of this compound from acquisition to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound.[1][2][3][4] The following table summarizes the required PPE.
| PPE Category | Item | Standard | Material/Type |
| Hand & Arm Protection | Chemical Resistant Gloves | EN 374 | Nitrile (15-mil or thicker) |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 | Chemical splash goggles |
| Face Shield | ANSI Z87.1 | Full face shield | |
| Respiratory Protection | Respirator | NIOSH Approved | N95 or higher |
| Protective Clothing | Laboratory Coat | Long-sleeved, chemical-resistant | |
| Apron | Chemical-resistant | ||
| Protective Footwear | Closed-toe Shoes | ASTM F2413 | Sturdy, non-slip |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following table outlines the standard operating procedure.
| Step | Action | Key Considerations |
| 1. Preparation | Review the Safety Data Sheet (SDS).[1] | Understand all potential hazards and emergency procedures. |
| Prepare the workspace in a well-ventilated area or a chemical fume hood.[1] | Ensure all necessary equipment and materials are within reach. | |
| Don all required PPE. | Check for any damage to PPE before use. | |
| 2. Handling | Weigh and dispense this compound carefully to avoid generating dust or aerosols. | Use a dedicated and calibrated weighing scale. |
| When preparing solutions, add this compound to the solvent slowly while stirring. | Avoid splashing and ensure proper mixing. | |
| 3. Post-Handling | Decontaminate the work area thoroughly after use. | Use an appropriate cleaning agent as specified in the SDS. |
| Remove PPE in the correct order to avoid cross-contamination. | Dispose of single-use PPE in the designated waste container. | |
| Wash hands thoroughly with soap and water after removing gloves.[1] |
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[5][6][7][8]
| Waste Type | Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through a certified waste management contractor. Do not dispose of down the drain or in regular trash. |
| Contaminated Solid Waste | Place in a clearly labeled, sealed container for hazardous waste. This includes items like gloves, bench paper, and pipette tips. |
| Contaminated Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. The container should be compatible with the chemical properties of the waste. |
| Empty this compound Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for chemical containers. |
| Contaminated Sharps | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. |
Experimental Protocol: Preparation of a 10 mM this compound Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ).
-
Preparation :
-
Ensure all work is performed in a chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Calculate the required mass of this compound for the desired volume of solution (e.g., for 10 mL of a 10 mM solution, 50 mg of this compound is needed).
-
-
Weighing :
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully weigh the calculated amount of this compound powder into the weigh boat.
-
-
Dissolving :
-
Transfer the weighed this compound to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to dissolve the powder.
-
Once dissolved, add the solvent up to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling :
-
Transfer the solution to a clearly labeled storage vial.
-
The label should include the name of the compound, concentration, solvent, date of preparation, and the preparer's initials.
-
Store the solution under the conditions specified in the SDS.
-
-
Cleanup :
-
Dispose of all contaminated materials according to the disposal plan.
-
Decontaminate the work area and all equipment used.
-
Remove and dispose of PPE correctly, followed by thorough hand washing.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. gemplers.com [gemplers.com]
- 3. ilcdover.com [ilcdover.com]
- 4. Personal Protective Equipment (PPE) - Henry Schein Medical [henryschein.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. fda.gov [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
